5-(Chloromethyl)-2-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPNZGYCRQFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300369 | |
| Record name | 5-(chloromethyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-23-4 | |
| Record name | 3641-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(chloromethyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-(Chloromethyl)-2-methoxybenzoic Acid
Abstract
5-(Chloromethyl)-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique trifunctional structure, featuring a carboxylic acid, a methoxy ether, and a reactive chloromethyl group, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the predominant synthesis mechanism for this compound—the chloromethylation of 2-methoxybenzoic acid. We will dissect the underlying principles of electrophilic aromatic substitution, provide a detailed experimental protocol, and discuss critical process considerations to ensure both high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound
The benzoic acid scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a prime example of such a functionalized building block. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the extension of the molecular framework. This reactivity is central to its application in the synthesis of more complex active pharmaceutical ingredients (APIs).
The Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The most direct and widely employed method for synthesizing this compound is the chloromethylation of 2-methoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS) and is mechanistically related to the Blanc-Quelet reaction, which involves the reaction of a phenolic ether with an aldehyde in the presence of a strong acid.[2][3]
The Directing Effects of Substituents
The regiochemical outcome of the chloromethylation is dictated by the directing effects of the two substituents already present on the aromatic ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[4][5] The oxygen atom's lone pairs can donate electron density into the aromatic π-system through resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions.[4][6] This makes the ring more susceptible to attack by an electrophile.[7]
-
The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.[8] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.
In the case of 2-methoxybenzoic acid, the powerful para-directing effect of the activating methoxy group and the meta-directing effect of the deactivating carboxylic acid group synergize. Both groups direct the incoming electrophile to the 5-position, which is para to the methoxy group and meta to the carboxylic acid group. This alignment results in a highly regioselective transformation, yielding this compound as the major product.[1]
Step-by-Step Mechanism
The reaction proceeds through two main stages: the formation of the electrophile and the subsequent electrophilic attack on the aromatic ring.
Stage 1: Generation of the Electrophile The reactive electrophile is generated in situ from formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to facilitate this process.[9] The electrophile is typically considered to be a protonated chloromethyl alcohol or a related cationic species.
Stage 2: Electrophilic Aromatic Substitution
-
The π-electrons of the electron-rich 2-methoxybenzoic acid ring attack the electrophilic carbon of the chloromethyl species.
-
This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and, importantly, can be stabilized by the lone pair of electrons on the methoxy group's oxygen atom.
-
A base (such as a chloride ion or water) abstracts a proton from the carbon bearing the new chloromethyl group.
-
This step restores the aromaticity of the ring, yielding the final product, this compound.
The overall mechanism is depicted in the following diagram:
Caption: The mechanism of chloromethylation of 2-methoxybenzoic acid.
Experimental Protocol
This section provides a representative laboratory-scale procedure for the synthesis of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 15.2 g | 0.1 | Starting Material |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 4.5 g | ~0.15 | Formaldehyde source |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 2.0 g | 0.015 | Catalyst |
| Concentrated HCl | HCl | 36.46 | 50 mL | - | Reagent & Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Ice Water | H₂O | 18.02 | 200 mL | - | Quenching |
| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | Washing |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2-methoxybenzoic acid (15.2 g), paraformaldehyde (4.5 g), and anhydrous zinc chloride (2.0 g).
-
Addition of Reagents: Add concentrated hydrochloric acid (50 mL) to the flask.
-
Reaction: Heat the mixture to 60-65°C with constant stirring. Bubble hydrogen chloride gas slowly through the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Extraction: A solid precipitate should form. If not, extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the target compound.
Technical Considerations and Field Insights
-
Safety Precautions: Chloromethylation reactions must be handled with extreme care in a well-ventilated fume hood. The reaction can produce highly carcinogenic bis(chloromethyl) ether as a byproduct.[3] Formaldehyde and concentrated hydrochloric acid are corrosive and toxic. Appropriate personal protective equipment (PPE) is mandatory.
-
Catalyst Choice: While zinc chloride is a common catalyst, other Lewis acids like aluminum chloride or tin(IV) chloride have also been used.[10] For highly activated aromatic compounds, the reaction may proceed without a catalyst, although at a slower rate.[2][10]
-
Side Reactions: The primary side reaction is the formation of a diarylmethane byproduct, where the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of 2-methoxybenzoic acid. Higher temperatures and prolonged reaction times can favor this side reaction.[10]
-
Moisture Control: The use of anhydrous zinc chloride and dry conditions is recommended, as water can interfere with the catalyst and the formation of the electrophile.
-
Alternative Reagents: In some cases, chloromethyl methyl ether can be used as the chloromethylating agent. However, this reagent is also a potent carcinogen and is strictly regulated.
Conclusion
The chloromethylation of 2-methoxybenzoic acid is a robust and regioselective method for the synthesis of this compound. A thorough understanding of the electrophilic aromatic substitution mechanism, particularly the directing effects of the substituents, is crucial for predicting the outcome and optimizing the reaction conditions. By following a well-defined protocol and adhering to strict safety measures, this valuable synthetic intermediate can be prepared efficiently and in high purity, facilitating its use in the development of novel pharmaceuticals and other advanced materials.
References
- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 2. Quelet reaction - Wikipedia [en.wikipedia.org]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Directing Effects | ChemTalk [chemistrytalk.org]
- 9. Blanc Reaction [organic-chemistry.org]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
An In-depth Technical Guide to 5-(Chloromethyl)-2-methoxybenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
5-(Chloromethyl)-2-methoxybenzoic acid, with the CAS Number 3641-23-4 , is a bifunctional aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of complex molecular architectures. Benzoic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery, as they are present in numerous bioactive compounds and approved drugs.[2] The strategic introduction of a chloromethyl group onto the 2-methoxybenzoic acid framework provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries for lead discovery and optimization.
This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key reactivity patterns, and its application in the synthesis of pharmaceutical agents.
Chemical Properties and Molecular Structure
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 3641-23-4 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Methoxy-5-chloromethylbenzoic acid | [1] |
| SMILES | COC1=C(C=C(C=C1)CCl)C(=O)O | |
| Boiling Point | 354.6°C at 760 mmHg (Predicted) | |
| Density | 1.305 g/cm³ (Predicted) |
The molecular structure of this compound is presented below.
Caption: 2D Molecular Structure of this compound.
Synthesis Protocol: Chloromethylation of 2-Methoxybenzoic Acid
The most direct and industrially relevant synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methoxybenzoic acid, a process known as the Blanc-Quelet reaction. This reaction utilizes formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The combined electronic effects favor substitution at the position para to the strongly activating methoxy group.
Caption: Synthetic workflow for this compound.
Experimental Procedure
Materials:
-
2-Methoxybenzoic acid
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ice-water bath
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 2-methoxybenzoic acid (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (0.5 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent to the flask.
-
Reagent Addition: Cool the mixture in an ice-water bath and slowly add concentrated hydrochloric acid (2.0 eq) with stirring.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality and Self-Validation:
-
Choice of Catalyst: Zinc chloride is a moderately strong Lewis acid that polarizes the C=O bond of formaldehyde, facilitating the formation of the electrophilic species required for the substitution reaction.
-
Temperature Control: The reaction is exothermic. Initial cooling prevents runaway reactions, while subsequent heating is necessary to drive the reaction to completion.
-
Work-up: Quenching the reaction in ice-water precipitates the organic product while dissolving the inorganic salts (ZnCl₂), providing an initial purification step.
-
Validation: The identity and purity of the final product must be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):
-
~10.5-12.0 (s, 1H): Carboxylic acid proton (-COOH). This signal is often broad and its chemical shift is concentration-dependent.
-
~7.9 (d, J ≈ 2.0 Hz, 1H): Aromatic proton at C6 (ortho to the carboxylic acid).
-
~7.4 (dd, J ≈ 8.4, 2.0 Hz, 1H): Aromatic proton at C4 (ortho to the chloromethyl group).
-
~6.9 (d, J ≈ 8.4 Hz, 1H): Aromatic proton at C3 (ortho to the methoxy group).
-
~4.6 (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl).
-
~3.9 (s, 3H): Methyl protons of the methoxy group (-OCH₃).
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃, δ in ppm):
-
~168.0: Carboxylic acid carbon (-COOH).
-
~160.0: Aromatic carbon C2 (attached to -OCH₃).
-
~135.0: Aromatic carbon C4.
-
~133.0: Aromatic carbon C6.
-
~130.0: Aromatic carbon C5 (attached to -CH₂Cl).
-
~122.0: Aromatic carbon C1 (attached to -COOH).
-
~112.0: Aromatic carbon C3.
-
~56.0: Methoxy carbon (-OCH₃).
-
~45.0: Chloromethyl carbon (-CH₂Cl).
Reactivity and Application in Drug Development
The synthetic utility of this compound stems from its two distinct reactive sites: the carboxylic acid and the chloromethyl group. The chloromethyl group is particularly valuable, serving as a potent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Caption: Reactivity of the chloromethyl group with nucleophiles.
This reactivity allows for the strategic incorporation of this scaffold into larger molecules. A notable, albeit indirect, application lies in the synthesis of complex pharmaceutical agents such as Ivabradine . Ivabradine is a heart rate-lowering medication used for the treatment of angina pectoris and heart failure.[3][4] While various synthetic routes to Ivabradine exist, several patented methods utilize intermediates that can be logically derived from this compound.
For instance, the chloromethyl group can be converted to an amine-containing side chain via nucleophilic substitution, a key step in building the complex structure of Ivabradine. The benzoic acid moiety can then be manipulated in subsequent steps. This highlights the role of this compound as a crucial starting material or intermediate in multi-step syntheses of high-value pharmaceutical products.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound is classified as a skin and eye irritant. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its strategic combination of functional groups, particularly the reactive chloromethyl moiety, provides a reliable platform for the synthesis of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist aiming to leverage this powerful building block in the pursuit of novel therapeutic agents.
References
- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 3. CN101928233B - Cholromethylation method of benzoic acid derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Guide to the Biological Activity of 5-(Chloromethyl)-2-methoxybenzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
This technical guide provides an in-depth exploration of the diverse biological activities associated with derivatives of 5-(Chloromethyl)-2-methoxybenzoic acid. This scaffold, rooted in the well-established benzoic acid framework, serves as a versatile starting point for the synthesis of novel compounds with significant therapeutic potential. We will delve into the synthesis strategies, key biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical space.
The this compound Scaffold: A Privileged Foundation
Benzoic acid and its derivatives are cornerstones of medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1] The structure of this compound (CAS No: 3641-23-4) is particularly noteworthy.[2][] It possesses two key functional groups that drive its utility in drug design:
-
The 2-methoxy group (-OCH₃): This group modulates the electronic properties and lipophilicity of the molecule, influencing how it binds to target proteins and permeates biological membranes.
-
The 5-(chloromethyl) group (-CH₂Cl): This is a reactive site, an electrophilic handle that allows for straightforward chemical modification and the introduction of diverse functionalities, enabling the creation of large chemical libraries for screening.[1]
This strategic combination of a stable core and a reactive site makes it an ideal platform for developing targeted therapeutic agents.
Synthetic Strategies for Derivatization
The generation of diverse libraries from the core scaffold is crucial for structure-activity relationship (SAR) studies. A predominant strategy involves the formation of amide bonds by reacting the carboxylic acid group with various primary or secondary amines. This approach has been successfully used to synthesize series of benzamide derivatives with potent biological activities.[4]
A generalized workflow for this synthetic approach is outlined below. The process typically involves activating the carboxylic acid, followed by nucleophilic attack from a selected amine.
References
A Guide to 5-(Chloromethyl)-2-methoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of contemporary drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 5-(Chloromethyl)-2-methoxybenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that empower chemists to forge diverse molecular pathways. This guide provides an in-depth technical exploration of its strategic utility, grounded in field-proven insights. We will dissect its molecular architecture, explore its key reaction pathways with detailed protocols, and contextualize its application within medicinal chemistry, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Architecture of this compound
The power of this compound as a synthetic intermediate stems from the orthogonal reactivity of its three key functional components: the carboxylic acid, the activating methoxy group, and the highly reactive benzylic chloride. Benzoic acid and its derivatives are fundamental scaffolds in the development of pharmaceuticals and other fine chemicals, with many approved drugs containing this core structure.[1] The benzoic acid nucleus is considered a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets through various non-covalent interactions.[1]
The specific arrangement on this particular molecule is strategically designed:
-
The 2-Methoxy Group : Positioned ortho to the carboxylic acid, this electron-donating group activates the aromatic ring, influencing its electronic properties and reactivity. It serves as a crucial element in modulating the molecule's interaction with biological targets.[2][3][4]
-
The 5-Chloromethyl Group : This is the molecule's primary reactive handle. As a benzylic chloride, it is an excellent electrophile, primed for nucleophilic substitution reactions. This group provides a direct and efficient anchor point for introducing a vast array of other functionalities.[1][5]
-
The 1-Carboxylic Acid Group : This group offers a secondary, highly reliable site for chemical modification. It is readily converted into esters, amides, and other derivatives, making it indispensable for peptide coupling, linker attachment, and prodrug strategies.[2]
This trifecta of functionalities allows for a stepwise, controlled elaboration of the molecular structure, making it a preferred building block for creating libraries of diverse compounds for screening and lead optimization.
Core Reactivity and Synthetic Pathways
The synthetic versatility of this compound is best understood by examining the distinct, yet complementary, reaction pathways available at its primary reactive sites.
The Benzylic Chloride: A Hub for Nucleophilic Substitution
The chloromethyl group is the most reactive site on the molecule, readily participating in nucleophilic substitution (Sₙ) reactions.[1] The benzylic carbon is highly electrophilic, and the stability of the potential benzylic carbocation intermediate is enhanced by the adjacent aromatic ring.[1] This allows for facile displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.
Common transformations include the synthesis of:
-
Alcohols : By reaction with hydroxide sources (e.g., NaOH).[1]
-
Ethers : Through Williamson ether synthesis with alkoxides (e.g., NaOCH₃).[1]
-
Amines : Via alkylation of primary or secondary amines.[1]
-
Nitriles : By substitution with cyanide salts.[1]
-
Thiols and Thioethers : Using sulfide or thiol-based nucleophiles.
This reactivity makes the chloromethyl group a powerful tool for introducing diverse side chains and functional groups, which is critical for structure-activity relationship (SAR) studies in drug development.
Caption: Key synthetic transformations of this compound.
The Carboxylic Acid: A Reliable Anchor for Derivatization
The carboxylic acid moiety provides a robust and predictable reaction site, primarily for the formation of amides and esters. These reactions are cornerstones of medicinal chemistry, allowing for the connection of the core scaffold to other fragments, pharmacophores, or solubilizing groups.
-
Amide Bond Formation : Standard coupling reagents (e.g., HATU, HOBt/EDC) can be used to efficiently couple the carboxylic acid with a wide variety of primary and secondary amines, yielding stable amide products. This is a common strategy for building larger molecules and exploring SAR.
-
Esterification : Fischer esterification (reaction with an alcohol under acidic conditions) or reaction with alkyl halides under basic conditions can be employed to generate the corresponding esters. This can be used to mask the polarity of the carboxylic acid or to develop prodrugs that are hydrolyzed in vivo.
Experimental Protocols and Methodologies
To ensure trustworthy and reproducible outcomes, the following self-validating protocols are provided. These represent standard, field-proven methodologies for manipulating this building block.
Protocol 1: General Procedure for Nucleophilic Substitution of the Chloromethyl Group
This protocol describes a representative ether synthesis via a Williamson-type reaction.
Objective: To replace the benzylic chloride with an alkoxide nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chosen alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Causality: The base deprotonates the alcohol to generate the more nucleophilic alkoxide in situ.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous solvent and add it dropwise to the alkoxide solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Standard workflow for a nucleophilic substitution reaction.
Application in Medicinal Chemistry: A Case Study
The utility of this building block is well-illustrated by its application in the synthesis of intermediates for bioactive compounds. For instance, derivatives of this compound are precursors in synthetic routes toward complex heterocyclic systems and other medicinally relevant scaffolds.[6][7]
A key transformation is the use of the chloromethyl group to alkylate a nucleophile, which is then elaborated. For example, the related compound, 5-Chloro-2-methoxybenzoic acid, is a crucial component in the synthesis of Glyburide, an antidiabetic drug.[8] The synthesis involves creating an amide bond at the carboxylic acid and further functionalizing the aromatic ring.[8] While not a direct use of the title compound, this highlights the synthetic importance of the substituted 2-methoxybenzoic acid framework.
The 5-(chloromethyl) handle allows for a more direct approach to building complexity. For example, it can be used to synthesize 2-methoxybenzamide derivatives which have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, an important target in cancer therapy.[6] The general strategy involves first forming an amide at the carboxylic acid, followed by a nucleophilic substitution on the chloromethyl group to introduce a second pharmacophoric element.
Physicochemical Properties and Safety Data
Accurate knowledge of a building block's physical properties is essential for experimental design and safety.
| Property | Value | Source |
| CAS Number | 3641-23-4 | [1][9] |
| Molecular Formula | C₉H₉ClO₃ | [9][10] |
| Molecular Weight | 200.62 g/mol | [9][10] |
| Melting Point | 97-98 °C | [10] |
| Boiling Point | 354.6±32.0 °C (Predicted) | [10] |
| Appearance | White to off-white crystalline powder | [11] |
| SMILES | COC1=C(C=C(C=C1)CCl)C(=O)O | [9] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many chloromethylating agents and their precursors, care should be taken to avoid inhalation of dust and contact with skin and eyes.[12] The related Blanc reaction, which can be used to synthesize such compounds, is known to produce the highly carcinogenic by-product bis(chloromethyl) ether, necessitating extreme caution.[13] Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-activated, dual-functional nature allows for the rapid and controlled generation of chemical diversity from a single, reliable core. The reactive benzylic chloride serves as a versatile entry point for a multitude of functionalities, while the carboxylic acid provides a dependable anchor for amide and ester formation. For scientists engaged in the synthesis of novel therapeutics and fine chemicals, a thorough understanding of this building block's reactivity and handling provides a significant advantage, streamlining synthetic routes and accelerating the discovery process.
References
- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 9. labshake.com [labshake.com]
- 10. This compound | 3641-23-4 [amp.chemicalbook.com]
- 11. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-methoxybenzoic Acid in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Chloromethyl)-2-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, predicts its behavior in a range of common organic solvents, and offers detailed, field-proven experimental protocols for quantitative solubility determination. By synthesizing theoretical knowledge with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.
Introduction: Understanding the Molecular Architecture and its Implications for Solubility
This compound is a substituted benzoic acid derivative with a molecular structure that presents a unique interplay of functional groups influencing its physicochemical properties, most notably its solubility.[1] The presence of a carboxylic acid group, a methoxy group, and a chloromethyl group on the benzene ring dictates the molecule's polarity, hydrogen bonding capabilities, and overall intermolecular interactions.[2] A thorough understanding of these structural features is paramount for predicting and experimentally determining its solubility in various organic solvents.[2][3]
The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility.[2][3] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent functional groups:
-
Carboxylic Acid (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar protic solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which will favor solubility in nonpolar or weakly polar solvents.
The interplay of these groups suggests that this compound will exhibit a nuanced solubility profile, being soluble in a range of polar and moderately nonpolar solvents.
Predicted Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[2] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can solvate the polar functional groups of the solute. The lack of a hydrogen bond-donating group in the solvent may slightly reduce solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low | The dominant nonpolar character of these solvents will not effectively solvate the polar carboxylic acid and other functional groups.[3] |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is intermediate, and they can interact with the chloromethyl group and other dipoles in the molecule. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility analysis.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed using a simple test tube method. This approach is useful for rapid screening of solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution. The compound is considered:
-
Soluble: if the solid completely dissolves, leaving a clear solution.
-
Partially soluble: if some of the solid dissolves, but undissolved particles remain.
-
Insoluble: if the solid does not appear to dissolve.[4]
-
Quantitative Solubility Determination: Gravimetric Method
The gravimetric method provides a precise measurement of solubility by determining the mass of solute dissolved in a known mass of solvent.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known mass of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
-
Solvent Evaporation:
-
Transfer the weighed supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting Point of this compound: 97-98 °C[5]).
-
-
Calculation:
-
Once the solvent is completely evaporated and the vial has reached a constant weight, determine the mass of the dissolved solid.
-
Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of supernatant) * 100
-
Quantitative Solubility Determination: Titrimetric Method
For acidic compounds like this compound, a titrimetric method can be employed to determine its concentration in a saturated solution.
Protocol:
-
Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Section 3.2, step 1).
-
Sampling: Withdraw a precise volume of the clear, saturated solution using a volumetric pipette.
-
Titration:
-
Dilute the sample with a suitable solvent (e.g., ethanol) if necessary.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
-
-
Calculation:
-
Calculate the molar concentration of this compound in the saturated solution using the volume and concentration of the titrant.
-
Convert the molar concentration to the desired units (e.g., g/L or mg/mL).
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative solubility data should be presented in a tabular format.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method Used |
| Methanol | 25 | Experimental Value | Gravimetric |
| Ethanol | 25 | Experimental Value | Gravimetric |
| Acetone | 25 | Experimental Value | Titrimetric |
| Dichloromethane | 25 | Experimental Value | Gravimetric |
| Toluene | 25 | Experimental Value | Gravimetric |
| Hexane | 25 | Experimental Value | Gravimetric |
Visualizing the Solubility Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in determining the solubility of this compound.
Figure 1: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently assess the solubility of this compound in a variety of common organic solvents. The methodologies and principles outlined herein are intended to facilitate the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
Thermal stability and decomposition of 5-(Chloromethyl)-2-methoxybenzoic acid
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(Chloromethyl)-2-methoxybenzoic Acid
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of pharmaceutical development and fine chemical synthesis, a comprehensive understanding of a compound's thermal stability is not merely an academic exercise but a critical component of safety, process optimization, and quality control. This compound, a versatile building block in organic synthesis, possesses a unique combination of functional groups that necessitate a thorough evaluation of its behavior under thermal stress.[1][2] The presence of a chloromethyl group, a carboxylic acid, and a methoxy substituent on an aromatic ring presents a complex picture of potential decomposition pathways. This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand, investigate, and predict the thermal stability and decomposition of this important chemical intermediate. By synthesizing established principles of thermal analysis with insights into the reactivity of its constituent functional groups, this document serves as a proactive tool for ensuring laboratory and process safety.
Physicochemical Properties and Structural Considerations
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| CAS Number | 3641-23-4 | [3][4][5] |
| Molecular Formula | C9H9ClO3 | [3] |
| Molecular Weight | 200.62 g/mol | [3] |
| Melting Point | 97-98 °C | [3] |
| Boiling Point (Predicted) | 354.6±32.0 °C | [3] |
| Appearance | Solid | [6] |
The molecule's structure, featuring a reactive chloromethyl group ortho to a methoxy group and meta to a carboxylic acid, suggests several potential sites for thermal decomposition. The chloromethyl group is a known precursor in Friedel-Crafts type reactions and can be prone to cleavage.[2][7][8] The carboxylic acid group can undergo decarboxylation, a common decomposition pathway for benzoic acid derivatives.[9] The interplay between these functional groups under thermal stress is a key area of investigation.
Anticipated Thermal Decomposition Pathways
Initial Decomposition Steps
The initial decomposition is likely to be dictated by the weakest bonds in the molecule. The C-Cl bond in the chloromethyl group is a primary candidate for initial cleavage, potentially leading to the formation of a benzylic radical. Alternatively, decarboxylation of the carboxylic acid group could occur.
Potential Decomposition Mechanisms
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for benzoic acids.[9] This would result in the formation of 4-(chloromethyl)-3-methoxytoluene.
-
Dehydrochlorination: The elimination of hydrogen chloride is another plausible pathway, potentially involving the chloromethyl group and an adjacent hydrogen atom on the aromatic ring or from another molecule.
-
Radical Formation: Homolytic cleavage of the C-Cl bond would generate a benzylic radical and a chlorine radical. These highly reactive species can then initiate a cascade of further reactions, including polymerization or the formation of various chlorinated aromatic compounds.[10]
-
Formation of Diaryl Methane Byproducts: The reactivity of the chloromethyl group, especially under acidic conditions that could be generated during decomposition, raises the possibility of intermolecular condensation reactions to form diarylmethane structures.[7]
The following diagram illustrates the potential initial decomposition pathways:
Caption: Potential initial decomposition pathways for this compound.
Recommended Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are designed to provide a comprehensive understanding of the material's behavior as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the total mass loss.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (Tmax), and the residual mass at the end of the experiment. The derivative of the TGA curve (DTG) is particularly useful for identifying distinct decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[11][12][13]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Using a sealed pan is crucial to contain any volatile decomposition products and to prevent sublimation.[14]
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.[14]
The following diagram outlines the general workflow for the thermal analysis of this compound:
Caption: General workflow for the thermal analysis of this compound.
Data Interpretation and Safety Implications
The data obtained from TGA and DSC analyses should be interpreted in conjunction to build a comprehensive thermal stability profile.
| Parameter | Significance |
| Melting Point (from DSC) | Indicates the transition from solid to liquid phase. Decomposition may occur at or near the melting point. |
| Onset of Decomposition (from TGA & DSC) | The temperature at which the material begins to decompose. This is a critical parameter for defining safe handling and processing temperatures. |
| Enthalpy of Decomposition (from DSC) | A measure of the energy released during decomposition. A large exothermic enthalpy suggests a potential for a thermal runaway reaction. |
| Decomposition Profile (from TGA/DTG) | The number of distinct mass loss steps can provide insights into the complexity of the decomposition mechanism. |
Safety Considerations:
-
The potential for the release of corrosive (HCl) and toxic gases during decomposition necessitates that all thermal analyses be conducted in a well-ventilated area, preferably within a fume hood.
-
The possibility of a rapid, exothermic decomposition warrants caution, especially when scaling up reactions involving this compound.
-
The formation of carcinogenic byproducts, such as bis(chloromethyl) ether, although a risk primarily in the synthesis via chloromethylation, should not be entirely ruled out as a potential trace byproduct of decomposition under certain conditions.[7]
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and effective use in research and development. While direct experimental data for this specific compound is limited, a systematic approach utilizing established thermoanalytical techniques such as TGA and DSC can provide the necessary insights. By carefully designing experiments based on the principles outlined in this guide, researchers can proactively identify thermal hazards, establish safe operating limits, and ensure the integrity of their chemical processes. The information presented herein serves as a robust starting point for any scientist or engineer working with this valuable chemical intermediate.
References
- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 3641-23-4 [amp.chemicalbook.com]
- 4. 3641-23-4|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. akjournals.com [akjournals.com]
- 10. Formation and decomposition of chloroaromatic compounds in chlorine-containing benzene/oxygen flames - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 5-(Chloromethyl)-2-methoxybenzoic Acid as a Versatile Linker for Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-(chloromethyl)-2-methoxybenzoic acid as a linker for solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development. The unique architecture of this linker facilitates the synthesis of C-terminal peptide amides, a crucial modification for the biological activity of many therapeutic peptides. This document elucidates the underlying chemical principles, provides detailed, self-validating protocols for its application, and discusses its potential in the burgeoning field of antibody-drug conjugates (ADCs).
Introduction: The Pivotal Role of Linkers in Modern Peptide Science
In the landscape of modern drug discovery, synthetic peptides represent a rapidly expanding therapeutic modality. Solid-phase peptide synthesis (SPPS) is the cornerstone of their production, and the choice of linker—the molecular bridge between the growing peptide chain and the solid support—is a critical determinant of the final product's characteristics. The linker dictates not only the cleavage strategy but also the chemical nature of the peptide's C-terminus.
This compound has emerged as a linker of significant interest, particularly for the synthesis of peptide amides. Many naturally occurring and therapeutically active peptides, such as LHRH and secretin, feature a C-terminal amide, which often enhances their stability and biological function. This linker's design, featuring a chloromethyl group for robust attachment to a resin and an acid-labile benzoic acid moiety for peptide anchoring, is optimized for the production of such peptides.
The Chemistry of this compound Linker
The efficacy of the this compound linker is rooted in its chemical structure. The chloromethyl group provides a reactive handle for immobilization onto aminomethylated solid supports, forming a stable secondary amine linkage. The carboxylic acid of the linker then serves as the anchor point for the first amino acid of the peptide sequence.
A key feature of this linker is the ortho-methoxy group on the benzoic acid ring. This electron-donating group plays a crucial role in modulating the linker's acid lability. During the final cleavage step, the presence of the methoxy group facilitates the cleavage of the peptide from the linker under acidic conditions, such as with trifluoroacetic acid (TFA). This increased acid sensitivity allows for milder cleavage conditions compared to linkers lacking such electron-donating substituents, which is advantageous for the synthesis of peptides containing sensitive amino acid residues.
| Property | Advantage in Peptide Synthesis |
| Chloromethyl Group | Enables stable attachment to aminomethylated resins. |
| Carboxylic Acid | Provides the anchoring point for the first amino acid. |
| Ortho-Methoxy Group | Increases the acid lability of the linker, allowing for milder cleavage conditions. |
| C-Terminal Amide Formation | Facilitates the synthesis of peptides with a C-terminal amide upon cleavage. |
Experimental Protocols
Immobilization of this compound onto Aminomethyl Resin
This protocol details the covalent attachment of the linker to an aminomethylated solid support.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Swell the aminomethyl resin in DMF for 1 hour.
-
In a separate vessel, dissolve this compound (2 eq. relative to resin functionalization), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow this activation mixture to stand for 15 minutes.
-
Add the activated linker solution to the swollen resin and agitate for 4-6 hours at room temperature.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Causality Behind Experimental Choices: The use of DIC and HOBt creates a highly reactive O-acylisourea intermediate of the linker's carboxylic acid, which readily reacts with the primary amino groups of the resin to form a stable amide bond. HOBt is included to suppress the formation of a stable N-acylisourea byproduct and minimize racemization.
The Strategic Synthesis of Pharmaceutical Intermediates from 5-(Chloromethyl)-2-methoxybenzoic Acid: A Guide for Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient and robust construction of complex active pharmaceutical ingredients (APIs). 5-(Chloromethyl)-2-methoxybenzoic acid stands out as a highly versatile and valuable building block. Its bifunctional nature, possessing both a reactive benzylic chloride and a modifiable carboxylic acid, offers medicinal chemists a powerful handle to introduce molecular complexity and build diverse scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the distinct reactivity of its two functional groups. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and minimizing side-product formation.
The Highly Reactive Benzylic Chloride: A Gateway for Nucleophilic Substitution
The chloromethyl group is the more reactive site, readily undergoing nucleophilic substitution (SN) reactions. The benzylic position of the chlorine atom significantly enhances its reactivity. This is due to the ability of the adjacent benzene ring to stabilize the developing partial positive charge on the benzylic carbon in the transition state of an SN2 reaction, or to stabilize the resulting carbocation in an SN1 pathway.[1][2] For primary benzylic halides such as this, the SN2 mechanism generally predominates, particularly with good nucleophiles and in polar aprotic solvents.[2][3]
Application Note I: Synthesis of Amine Intermediates via N-Alkylation
A frequent and critical transformation in pharmaceutical synthesis is the formation of carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines provides a direct route to valuable amino acid derivatives, which are precursors to a wide range of APIs, including the alpha-1 adrenergic receptor blocker, Tamsulosin.
Causality of Experimental Design:
The choice of base is critical in this N-alkylation. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate is employed to neutralize the hydrochloric acid formed during the reaction.[4] This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophilic benzylic carbon.
Protocol 1: Synthesis of 5-{[2-(2-Ethoxyphenoxy)ethylamino]methyl}-2-methoxybenzoic Acid
This intermediate is a key precursor for the synthesis of Tamsulosin.
Materials:
-
This compound
-
2-(2-Ethoxyphenoxy)ethylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 2-(2-ethoxyphenoxy)ethylamine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoic acid derivative.
-
Stir the suspension at room temperature for 15 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Application Note II: Synthesis of Ether and Ester Intermediates
The versatility of this compound extends to the formation of ether and ester linkages, which are prevalent in numerous drug molecules.
Protocol 2: Synthesis of 5-(Hydroxymethyl)-2-methoxybenzoic Acid via Hydrolysis
The conversion of the chloromethyl group to a hydroxymethyl group provides a precursor for the synthesis of ethers and esters with enhanced safety, as the highly reactive benzylic chloride is replaced by a less reactive alcohol.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the solution to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 5-(Hydroxymethyl)-2-methoxybenzoic acid.
Protocol 3: Fischer-Speier Esterification of the Carboxylic Acid Moiety
The carboxylic acid group can be readily esterified under acidic conditions, a reaction known as the Fischer-Speier esterification.[5][6][7] This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[5][7]
Materials:
-
This compound
-
Methanol (or other desired alcohol), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Data Presentation
| Intermediate | Synthetic Method | Key Reagents | Typical Yield | Notes |
| 5-{[2-(2-Ethoxyphenoxy)ethylamino]methyl}-2-methoxybenzoic Acid | N-Alkylation | 2-(2-Ethoxyphenoxy)ethylamine, K₂CO₃ | 75-85% | Key precursor for Tamsulosin. |
| 5-(Hydroxymethyl)-2-methoxybenzoic Acid | Hydrolysis | NaOH, HCl | 80-90% | Versatile intermediate for further functionalization. |
| Methyl 5-(chloromethyl)-2-methoxybenzoate | Fischer-Speier Esterification | Methanol, H₂SO₄ | 85-95% | Protects the carboxylic acid for subsequent reactions. |
Visualization of Synthetic Pathways
Caption: Synthetic routes from this compound.
Safety Considerations
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be performed in a well-ventilated fume hood. Benzyl chlorides are lachrymators and potential carcinogens.[8] Safety data sheets (SDS) for all reagents should be consulted prior to use.[9]
Conclusion
This compound is a powerful and versatile starting material in pharmaceutical synthesis. Its dual reactivity allows for the selective and efficient introduction of key functional groups, paving the way for the synthesis of a wide array of complex and medicinally relevant molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully harness the synthetic potential of this valuable building block, thereby accelerating the discovery and development of new therapeutics.
References
- 1. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
Application Notes: 5-(Chloromethyl)-2-methoxybenzoic Acid in Medicinal Chemistry
Abstract
5-(Chloromethyl)-2-methoxybenzoic acid (CAS No. 3641-23-4) is a bifunctional organic compound of significant interest in medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride and a carboxylic acid on a substituted benzene ring, positions it as a versatile building block for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. It outlines its core reactivity, provides validated protocols for its use in common synthetic transformations, and explores its conceptual role in advanced drug modalities like antibody-drug conjugates (ADCs).
Introduction and Core Concepts
This compound is a "privileged scaffold" derivative. The benzoic acid framework is a common motif in numerous approved drugs, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[2] The strategic placement of the methoxy and chloromethyl groups provides two orthogonal points for chemical modification:
-
The Carboxylic Acid (-COOH): This group is a classical handle for forming stable amide bonds, which are fundamental linkages in a vast array of pharmaceuticals. It can be readily activated to react with primary and secondary amines.
-
The Chloromethyl (-CH₂Cl): This group acts as a potent electrophile. The benzylic carbon is highly susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles (amines, thiols, alcohols), allowing for the stable introduction of diverse side chains and molecular fragments.[3]
This dual reactivity allows for a modular approach to drug design, where one part of a target molecule can be appended via the chloromethyl group and another via the carboxylic acid, making it an ideal linker or core building block.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3641-23-4 | [1][4][5] |
| Molecular Formula | C₉H₉ClO₃ | [4] |
| Molecular Weight | 200.62 g/mol | [4][] |
| IUPAC Name | This compound | [1][] |
| Boiling Point | 354.6°C at 760 mmHg | [] |
| Storage | 2-8°C, Cool, Dry Place | [5][7] |
| Purity (Typical) | >95-98% | [][7] |
Visualization of Bifunctional Reactivity
The diagram below illustrates the two primary reaction sites on the molecule, enabling its use as a versatile synthetic linker.
Caption: Dual reactivity of this compound.
Application Protocol 1: Sₙ2 Alkylation of Nucleophiles
This protocol details a general procedure for the alkylation of an amine nucleophile using the chloromethyl group. The principle is broadly applicable to other nucleophiles like thiols and alcohols with appropriate modifications to the base and solvent system.
Objective: To synthesize a 5-((alkyl/arylamino)methyl)-2-methoxybenzoic acid intermediate.
Causality Behind Choices:
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They dissolve the reagents and do not interfere with the reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the amine nucleophile (or its protonated form after initial reaction) without causing unwanted side reactions. A stronger base is generally not required and could promote elimination or other pathways.
-
Temperature: Moderate heating (60-80°C) increases the reaction rate to ensure completion within a reasonable timeframe without causing degradation of the starting materials or products.
Step-by-Step Methodology
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amine nucleophile (1.0 eq) in acetonitrile (to make a 0.2 M solution).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Addition of Electrophile: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir for 6-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be Dichloromethane:Methanol (9:1). The starting material (chloromethylbenzoic acid) should be consumed, and a new, typically more polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃) and wash the solid cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify to pH ~3-4 with 1M HCl. The product should precipitate.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum. If further purification is needed, column chromatography on silica gel can be performed.
Application Protocol 2: Amide Bond Formation
This protocol describes the conversion of the carboxylic acid moiety into an amide. This typically follows the Sₙ2 reaction, but the order can be reversed depending on the synthetic strategy.
Objective: To couple the carboxylic acid group of a 5-(substituted-methyl)-2-methoxybenzoic acid derivative with an amine.
Causality Behind Choices:
-
Acid Activation: Carboxylic acids are not reactive enough to form amides directly with amines. They must first be activated. Conversion to an acid chloride with thionyl chloride (SOCl₂) is a classic, robust method for simple substrates.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is inert and easily removed.
-
Base: A tertiary amine base like triethylamine (Et₃N) is added to the subsequent amidation step to act as a proton scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.
Step-by-Step Methodology
-
Acid Chloride Formation:
-
In a dry flask under an inert atmosphere (N₂ or Argon), suspend the benzoic acid derivative (1.0 eq) from Protocol 1 in dichloromethane (DCM, 0.3 M).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours, or until the solid dissolves and gas evolution ceases.
-
Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting acid chloride is often used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acid chloride in fresh, dry DCM (0.3 M) and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (Et₃N, 1.5 eq) in DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the acid chloride is consumed.
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final benzamide derivative.
Integrated Synthesis Workflow & Advanced Applications
The true power of this compound lies in its use in multi-step syntheses to create complex molecular architectures.
Workflow Visualization
The following diagram illustrates a sequential synthesis utilizing both reactive handles of the starting material.
Caption: Sequential synthesis workflow using the bifunctional reagent.
Conceptual Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies where a cytotoxic payload is linked to an antibody. The linker is a critical component that ensures stability in circulation and controlled release of the drug at the target site. While this specific molecule may not be a complete linker itself, its bifunctional nature makes it an ideal component within a larger linker-payload system.
For example, the carboxylic acid could be used to form an ester or amide bond with a hydroxyl or amine group on a cytotoxic drug. The chloromethyl group, after conversion (e.g., to a thiol or maleimide), could then be used as the attachment point for the portion of the linker that conjugates to the antibody.
Caption: Conceptual role in an Antibody-Drug Conjugate (ADC) linker.
Conclusion
This compound is a high-value reagent for medicinal chemists. Its orthogonal reactive handles provide a reliable and modular platform for constructing complex molecules. By following validated protocols for Sₙ2 substitution and amide coupling, researchers can efficiently incorporate this scaffold into their synthetic routes, accelerating the discovery and development of novel therapeutic agents.
References
Application Note: Quantitative Analysis of 5-(Chloromethyl)-2-methoxybenzoic acid in Process Samples using HPLC with UV Detection following Pre-column Derivatization
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 5-(Chloromethyl)-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Direct analysis of this compound by reversed-phase High-Performance Liquid Chromatography (HPLC) is often hampered by its polarity and lack of a strong UV chromophore, leading to poor peak shape and insufficient sensitivity. To overcome these challenges, a pre-column derivatization strategy was developed. The carboxylic acid moiety of the analyte is esterified with 2,4'-Dibromoacetophenone (DBAP) to form a strongly UV-absorbing phenacyl ester derivative. This guide provides a detailed, step-by-step protocol for the derivatization reaction and the subsequent HPLC-UV analysis, along with method validation data conforming to ICH guidelines.
Introduction and Scientific Principle
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Accurate quantification of this intermediate is essential for process monitoring, quality control, and yield optimization. However, its intrinsic properties—a polar carboxylic acid group and moderate UV absorbance—make it challenging to analyze directly using standard reversed-phase HPLC methods. The polar carboxyl group can interact with residual silanols on silica-based columns, causing peak tailing, while its native chromophore is often insufficient for the low detection limits required in impurity profiling or process control.
To address these limitations, chemical derivatization is employed.[2] The principle of this method is to convert the analyte into a more suitable form for analysis by attaching a chemical tag.[3] In this protocol, we target the carboxylic acid functional group for esterification. The chosen derivatizing agent, 2,4'-Dibromoacetophenone (also known as p-Bromophenacyl bromide), serves two primary purposes:
-
Enhances Hydrophobicity : By converting the polar carboxylic acid into a less polar phenacyl ester, the resulting derivative exhibits stronger retention on reversed-phase columns (like C18), leading to better separation from polar matrix components.[2][4]
-
Improves UV Detection : The introduced p-bromophenacyl group is a potent chromophore, significantly increasing the molar absorptivity of the derivative.[5] This allows for highly sensitive detection at a wavelength around 260 nm, where the background noise is often lower.[6]
The derivatization reaction is a nucleophilic substitution (SN2) where the carboxylate anion of the analyte, formed in the presence of a mild base, attacks the electrophilic bromomethyl carbon of DBAP.
Experimental Workflow Overview
The entire analytical process, from sample preparation to data acquisition, is outlined below. This workflow ensures reproducibility and minimizes potential sources of error.
Caption: High-level workflow from sample preparation to final quantification.
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Derivatization Reagent: 2,4'-Dibromoacetophenone (DBAP), HPLC derivatization grade[7]
-
Catalyst: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (ACN), HPLC gradient grade
-
Mobile Phase A: Deionized water, 18.2 MΩ·cm
-
Mobile Phase B: Acetonitrile, HPLC gradient grade
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
Detailed Protocols
Protocol 1: Preparation of Standards and Samples
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Preparation: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with acetonitrile.
-
Sample Preparation: Accurately weigh a quantity of the process sample expected to contain approximately 2.5 mg of the analyte into a 10 mL volumetric flask. Add ~7 mL of acetonitrile, sonicate for 10 minutes, and dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter.
Protocol 2: Derivatization Procedure
This procedure should be performed for all standards, samples, and a solvent blank.
-
Aliquot: Transfer 100 µL of each standard solution or filtered sample solution into a 2 mL autosampler vial.
-
Reagent Addition:
-
Add 500 µL of a freshly prepared DBAP solution (3 mg/mL in acetonitrile).[8]
-
Add 100 µL of a freshly prepared K₂CO₃ solution (5 mg/mL in acetonitrile).
-
-
Reaction: Cap the vials tightly and vortex for 30 seconds. Place the vials in a heating block or oven set to 60°C for 30 minutes.
-
Cooling & Dilution: After incubation, remove the vials and allow them to cool to room temperature. Add 300 µL of acetonitrile to each vial, cap, and vortex to mix. The samples are now ready for HPLC analysis.
Reaction Mechanism
The derivatization proceeds via a base-catalyzed esterification. Potassium carbonate deprotonates the carboxylic acid, forming a carboxylate anion. This nucleophile then attacks the α-carbon of DBAP, displacing the bromide leaving group to form the 4-bromophenacyl ester.
Caption: Simplified reaction mechanism for the esterification of the analyte with DBAP.
Protocol 3: HPLC-UV Method
The separation is performed on a standard reversed-phase column, which effectively retains the hydrophobic ester derivative.[9][10]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 50% B; 2-12 min: 50% to 90% B; 12-15 min: 90% B; 15.1-18 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Wavelength | 260 nm[6] |
| Run Time | 18 minutes |
Method Validation and Performance
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate its suitability for the intended purpose.[11][12][13][14]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | Report |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Report |
| Precision (Repeatability, %RSD) | 1.2% (n=6 at 50 µg/mL) | ≤ 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Specificity | No interference from blank or known impurities at the analyte's retention time. | Peak purity > 99.5% |
Conclusion
This application note details a reliable and validated HPLC-UV method for the quantification of this compound. The pre-column derivatization with 2,4'-Dibromoacetophenone successfully converts the analyte into a derivative with enhanced hydrophobicity and UV absorbance, enabling sensitive and accurate measurement. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control and process monitoring in pharmaceutical development and manufacturing.
References
- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 8. gssrr.org [gssrr.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
Protecting Group Strategies for 5-(Chloromethyl)-2-methoxybenzoic Acid: An Application Guide
Introduction
5-(Chloromethyl)-2-methoxybenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two distinct reactive moieties: a carboxylic acid and a benzylic chloride. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the chloromethyl group serves as an electrophilic handle for the introduction of various substituents via nucleophilic substitution. However, the disparate reactivity of these functional groups often necessitates a protecting group strategy to achieve selective transformations. This technical guide provides an in-depth exploration of protecting group strategies for this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The primary challenge in the chemical manipulation of this compound lies in the high reactivity of the benzylic chloride, which is susceptible to nucleophilic attack under a wide range of conditions, including those often employed for the modification of the carboxylic acid. Therefore, a judicious choice of protecting groups and reaction conditions is paramount to prevent unwanted side reactions and ensure high yields of the desired products. This guide will focus on orthogonal protecting group strategies, which allow for the selective deprotection of one functional group in the presence of the other, providing maximal synthetic flexibility.
Protecting the Carboxylic Acid Moiety
The carboxylic acid group in this compound can be protected as an ester. The choice of ester is critical, as its stability and the conditions required for its removal must be compatible with the reactive chloromethyl group. We will discuss three common ester protecting groups: methyl, benzyl, and tert-butyl esters.
Methyl Ester Protection
Methyl esters are a common and economical choice for protecting carboxylic acids. They can be formed under acidic conditions (Fischer esterification) or by reaction with a methylating agent. However, their removal typically requires basic hydrolysis (saponification) or harsh acidic conditions, which can be detrimental to the chloromethyl group.
Rationale for Selection: Methyl esters are suitable when subsequent reactions on the chloromethyl group are performed under neutral or acidic conditions that do not promote ester hydrolysis. The stability of the chloromethyl group under basic saponification conditions is a significant concern, as hydroxide is a potent nucleophile that can displace the chloride.
Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane
This method avoids strongly acidic or basic conditions for the esterification, making it a milder alternative to Fischer esterification.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Methanol
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-diazomethane (1.1 eq) dropwise to the stirred solution. The reaction is accompanied by the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of a few drops of acetic acid until the yellow color of the TMS-diazomethane disappears.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl 5-(chloromethyl)-2-methoxybenzoate.
Benzyl Ester Protection
Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis. This deprotection method is generally compatible with the chloromethyl group. However, care must be taken during hydrogenolysis, as some catalysts and conditions can also lead to the reduction of the benzylic chloride.
Rationale for Selection: The key advantage of the benzyl ester is its cleavage by hydrogenolysis, which avoids the harsh acidic or basic conditions required for other esters.[1] This makes it an excellent choice for an orthogonal protection strategy.
Protocol 2: Benzyl Esterification using Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl 5-(chloromethyl)-2-methoxybenzoate.
Tert-Butyl Ester Protection
Tert-butyl (t-butyl) esters are highly valued for their stability to a wide range of nucleophilic and basic conditions.[2][3] Their removal is typically achieved under acidic conditions, which are generally well-tolerated by the chloromethyl group. This orthogonality makes the t-butyl ester an excellent protecting group for this substrate.[4][5]
Rationale for Selection: The t-butyl ester provides robust protection of the carboxylic acid, allowing for a wide range of transformations on the chloromethyl group. Its selective removal under acidic conditions that do not affect the chloromethyl group makes it a cornerstone of orthogonal strategies for this molecule.[6][7]
Protocol 3: Tert-Butyl Esterification using Tert-Butanol and DCC
This method, a modification of the Steglich esterification, allows for the formation of the t-butyl ester under relatively mild conditions.
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexanes
-
0.5 M HCl solution
Procedure:
-
Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 0.5 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to obtain tert-butyl 5-(chloromethyl)-2-methoxybenzoate.
Protecting the Chloromethyl Moiety
In scenarios where reactions must be performed on the carboxylic acid that are incompatible with the chloromethyl group (e.g., strong basic conditions), it may be necessary to temporarily protect the chloromethyl group. A common strategy is to convert the reactive chloride into a more stable thioether.
Thioether Protection
Conversion of the benzylic chloride to a thioether significantly reduces its electrophilicity. Thioethers are stable to a variety of reaction conditions, including those used for ester hydrolysis. They can be cleaved back to the thiol, which can then be reconverted to the chloride if necessary, or more directly cleaved back to the original functionality using specific reagents.
Rationale for Selection: Thioether formation is a reliable method to mask the reactivity of the chloromethyl group, allowing for a broader range of transformations on the carboxylic acid moiety.
Protocol 4: Thioether Protection using Sodium Thiomethoxide
Materials:
-
tert-Butyl 5-(chloromethyl)-2-methoxybenzoate (from Protocol 3)
-
Sodium thiomethoxide
-
Methanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl 5-(chloromethyl)-2-methoxybenzoate (1.0 eq) in methanol.
-
Add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield tert-butyl 2-methoxy-5-((methylthio)methyl)benzoate.
Orthogonal Protecting Group Strategies
The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection and manipulation of one functional group while the other remains protected.[4] For this compound, a particularly effective orthogonal strategy involves the use of a t-butyl ester for the carboxylic acid and leaving the chloromethyl group unprotected for initial modification, or protecting it as a thioether for subsequent reactions on the deprotected carboxylic acid.
Table 1: Orthogonal Protecting Group Compatibility
| Protecting Group (Carboxylic Acid) | Deprotection Condition | Stability of Chloromethyl Group | Orthogonality |
| Methyl Ester | Basic Hydrolysis (e.g., LiOH, H₂O/THF) | Unstable: Susceptible to nucleophilic substitution. | Poor |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Generally Stable: Some catalysts may cause reduction. | Good |
| Tert-Butyl Ester | Acidic Hydrolysis (e.g., TFA, HCl) | Stable | Excellent |
graph Orthogonal_Strategy { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="this compound"]; B [label="t-Butyl 5-(chloromethyl)-2-methoxybenzoate"]; C [label="Modified Chloromethyl Product"]; D [label="Deprotected Carboxylic Acid"];
A -> B [label=" t-BuOH, DCC, DMAP "]; B -> C [label=" Nucleophilic Substitution on -CH2Cl "]; C -> D [label=" TFA or HCl in Dioxane "]; }
Diagram 1: Orthogonal strategy using a t-butyl ester to protect the carboxylic acid.
Deprotection Protocols
The selective removal of the chosen protecting group is the final and crucial step in any protecting group strategy.
Deprotection of Methyl and Benzyl Esters
As noted, the deprotection of methyl esters often requires conditions that are not compatible with the chloromethyl group. Benzyl esters can be deprotected via hydrogenolysis.
Protocol 5: Deprotection of Benzyl Ester by Hydrogenolysis
Materials:
-
Benzyl 5-(chloromethyl)-2-methoxybenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Deprotection of Tert-Butyl Esters
The acid-catalyzed deprotection of t-butyl esters is a clean and high-yielding reaction that is compatible with the chloromethyl group.
Protocol 6: Deprotection of Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
Materials:
-
tert-Butyl 5-(chloromethyl)-2-methoxybenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Deprotection of Thioethers
The cleavage of the thioether to regenerate the chloromethyl group can be challenging. One method involves chlorination of the thioether.
Protocol 7: Cleavage of Methyl Thioether to Regenerate the Benzylic Chloride
Materials:
-
tert-Butyl 2-methoxy-5-((methylthio)methyl)benzoate
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thioether (1.0 eq) in CCl₄ or DCM.
-
Add N-Chlorosuccinimide (1.1 eq) in one portion.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction may be slow and require gentle heating or photolytic initiation (use of a sunlamp).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the regenerated chloromethyl compound.
Diagram 2: Deprotection pathways for various protecting groups.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the strategic use of protecting groups. The choice between methyl, benzyl, and t-butyl esters for the protection of the carboxylic acid must be made with careful consideration of the planned subsequent reaction steps. For maximum flexibility and orthogonality, the t-butyl ester is highly recommended due to its stability and the mild, selective conditions for its removal. In cases where the chloromethyl group's reactivity is problematic, its conversion to a thioether offers a robust protective measure. The protocols provided in this guide offer a starting point for the development of synthetic routes utilizing this versatile building block. As with any chemical synthesis, careful optimization of reaction conditions for each specific substrate and transformation is essential for achieving high yields and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN100575333C - A kind of preparation method of tert-butyl 4-chloromethylbenzoate - Google Patents [patents.google.com]
Experimental protocol for the synthesis of Glibenclamide using 5-Chloro-2-methoxybenzoic acid
Introduction
Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is achieved by stimulating insulin release from pancreatic β-cells. The chemical name for Glibenclamide is 1-[[p-[2-(5-chloro-2-methoxybenzamido)ethyl]phenyl]sulfonyl]-3-cyclohexylurea.[2]
This application note provides a detailed, five-step experimental protocol for the synthesis of Glibenclamide, commencing with the readily available starting material, 5-Chloro-2-methoxybenzoic acid. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details coupled with the underlying scientific rationale for each step. The protocol is designed to be self-validating by including checkpoints and characterization methods for key intermediates.
Overall Synthesis Scheme
The synthesis pathway is a well-established route involving five key transformations:
-
Acid Chloride Formation: Activation of the starting carboxylic acid.
-
Amidation: Formation of the core benzamide structure.
-
Chlorosulfonation: Introduction of the sulfonyl chloride functional group.
-
Amination: Conversion of the sulfonyl chloride to a sulfonamide.
-
Urea Formation: The final coupling step to yield Glibenclamide.
Materials and Reagents
A summary of the primary reagents required for the synthesis is provided in the table below. Standard laboratory solvents, acids, and bases for reaction workup and purification are also necessary.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role | CAS No. |
| 5-Chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | Starting Material | 3438-16-2 |
| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent | 7719-09-7 |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | Amine Source | 64-04-0 |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | Chlorosulfonating Agent | 7790-94-5 |
| Ammonia (conc. solution) | NH₃ | 17.03 | Aminating Agent | 7664-41-7 |
| Cyclohexyl isocyanate | C₇H₁₁NO | 125.17 | Coupling Agent | 3173-53-3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | 68-12-2 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base/Catalyst | 865-47-4 |
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the Glibenclamide synthesis protocol.
Caption: Five-step synthesis workflow for Glibenclamide.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves corrosive and hazardous reagents such as thionyl chloride and chlorosulfonic acid. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 5-Chloro-2-methoxybenzoyl chloride
Rationale: The carboxylic acid group of the starting material is not sufficiently reactive for direct amidation. Conversion to a more electrophilic acid chloride using thionyl chloride (SOCl₂) is a classic and efficient activation method.[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 5-Chloro-2-methoxybenzoic acid (e.g., 19.0 g, 0.102 mol).
-
Carefully add thionyl chloride (e.g., 64 mL, 0.87 mol) to the flask.
-
Heat the mixture to reflux and maintain for 1 hour. The solid starting material should fully dissolve.
-
After cooling to room temperature, add dry benzene (e.g., 100 mL) and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This co-evaporation helps to remove the last traces of SOCl₂.
-
The resulting solid residue can be recrystallized from hexane to yield 5-Chloro-2-methoxybenzoyl chloride as a solid with a melting point of 59-60°C.[3]
Step 2: Synthesis of N-(2-phenylethyl)-5-chloro-2-methoxybenzamide (Amide Intermediate I)
Rationale: This step involves a nucleophilic acyl substitution reaction. The highly reactive acid chloride from Step 1 readily reacts with the primary amine of 2-phenylethylamine to form a stable amide bond, creating the core structure of the target molecule.[2][3]
Procedure:
-
Dissolve 2-phenylethylamine (e.g., 18.0 g, 0.148 mol) in dry benzene in a suitable flask.
-
Dissolve the 5-Chloro-2-methoxybenzoyl chloride (e.g., 15.0 g, 0.073 mol) from Step 1 in a separate portion of dry benzene.
-
Slowly add the acid chloride solution to the amine solution with stirring at room temperature. A precipitate of phenethylamine hydrochloride will form.
-
After the addition is complete, stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove the phenethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, then with water, and finally with a saturated sodium bicarbonate solution to remove any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(2-phenylethyl)-5-chloro-2-methoxybenzamide.[5][6][7] The product can be purified further by recrystallization if necessary.
Step 3: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride (Intermediate II)
Rationale: This is an electrophilic aromatic substitution reaction. Chlorosulfonic acid is a powerful reagent used to introduce a sulfonyl chloride (-SO₂Cl) group onto the phenyl ring of the phenylethyl moiety.[3][8] The reaction is directed to the para position due to the activating and directing effects of the ethylamido substituent. Strict temperature control is crucial to prevent side reactions.
Procedure:
-
In a flask cooled to -10°C using an ice-salt bath, place chlorosulfonic acid (e.g., 675 mL for 400 g of amide).
-
Slowly add the N-(2-phenylethyl)-5-chloro-2-methoxybenzamide from Step 2 in small portions, ensuring the temperature is maintained at or below -10°C.[3]
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath for approximately 45 minutes.
-
Cool the reaction mixture back to room temperature and then very carefully pour it onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
The product will likely separate as a gummy solid. Decant the aqueous layer and collect the solid sulfonyl chloride intermediate.[3] This intermediate is often used directly in the next step without extensive purification due to its reactivity.
Step 4: Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (Sulfonamide Intermediate III)
Rationale: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide by reaction with ammonia.[8][9] This intermediate is the direct precursor for the final step.[10]
Procedure:
-
Take the crude sulfonyl chloride intermediate from Step 3 and add it to a concentrated ammonia solution (e.g., 2 L for product from 400 g of amide).[3]
-
Stir the mixture. An exothermic reaction will occur. The mixture can be heated gently on a steam bath to ensure the reaction goes to completion.
-
Allow the mixture to cool and stand (e.g., overnight) to allow for complete precipitation of the sulfonamide product.
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
-
The product, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, should be a solid with a melting point of 209-214°C.[8]
Step 5: Synthesis of Glibenclamide (Final Product)
Rationale: The final step is the formation of the sulfonylurea linkage. The sulfonamide nitrogen is deprotonated by a strong base (potassium tert-butoxide), turning it into a potent nucleophile. This nucleophile then attacks the electrophilic carbon of cyclohexyl isocyanate to form the final Glibenclamide product.[2]
Procedure:
-
Dissolve the sulfonamide intermediate from Step 4 (e.g., 3.69 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (e.g., 50 mL) in a dry flask under a nitrogen atmosphere.
-
Add potassium tert-butoxide (e.g., 1.34 g, 12 mmol).
-
In a separate flask, prepare a 1M solution of cyclohexyl isocyanate in DMF.
-
Cool the sulfonamide solution to 0-5°C using an ice bath.
-
Slowly add the cyclohexyl isocyanate solution (e.g., 13 mL, 13 mmol) dropwise to the cooled sulfonamide solution.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0-5°C and pour it into 1N dilute hydrochloric acid to precipitate the product.
-
Collect the solid Glibenclamide by filtration, wash with water, and dry under vacuum.[2] The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]
Conclusion
This application note details a robust and sequential protocol for the synthesis of the antidiabetic drug Glibenclamide from 5-Chloro-2-methoxybenzoic acid. By providing clear, step-by-step instructions and the scientific reasoning behind key procedural choices, this guide serves as a valuable resource for researchers in the pharmaceutical sciences. Adherence to safety protocols is paramount due to the hazardous nature of some reagents involved.
References
- 1. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 5-Chloro-N-(2-Phenylethyl)-2-Methoxy-Benzamide - SRIRAMCHEM [sriramchem.com]
- 6. scbt.com [scbt.com]
- 7. 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 8. Page loading... [guidechem.com]
- 9. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
- 11. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
The Strategic Utility of 5-(Chloromethyl)-2-methoxybenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel bioactive molecules is a perpetual endeavor. Central to this pursuit is the strategic use of versatile building blocks that enable the efficient construction of diverse chemical libraries. 5-(Chloromethyl)-2-methoxybenzoic acid has emerged as a significant player in this field, acting as a privileged scaffold for the synthesis of a wide array of biologically active compounds.[1] Its value lies in the unique combination of a benzoic acid moiety, a common feature in many approved drugs capable of various biological interactions, and a reactive chloromethyl group. This benzylic chloride provides a readily accessible handle for nucleophilic substitution, allowing for the systematic introduction of various functional groups and the exploration of structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the generation of kinase inhibitors.
Chemical Profile and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and associated hazards is paramount.
Table 1: Chemical Properties of this compound [2]
| Property | Value |
| CAS Number | 3641-23-4 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98-100 °C |
Safety is of the utmost importance when handling this compound. It is classified as an acute oral toxicant (Category 4) and causes severe skin burns and eye damage (Category 1A, 1B, 1C).[2]
Mandatory Safety Precautions: [2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or a face shield.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Application in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure in a multitude of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region. The strategic functionalization of this core with substituted phenyl groups is a common approach to achieve potency and selectivity. This compound serves as an excellent starting point for the synthesis of such substituted phenyl moieties.
The following sections outline a detailed, two-part synthetic protocol for a representative, hypothetical kinase inhibitor, (S)-1-(4-(2-methoxy-5-(phenoxymethyl)phenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol, illustrating the utility of this compound.
Part 1: Synthesis of the Key Intermediate: 5-(Phenoxymethyl)-2-methoxybenzoic acid
The initial step involves the coupling of this compound with phenol via a Williamson ether synthesis. This reaction leverages the reactivity of the benzylic chloride towards a phenoxide nucleophile.
Reaction Scheme:
Caption: Synthesis of 5-(Phenoxymethyl)-2-methoxybenzoic acid.
Detailed Protocol:
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to achieve a concentration of approximately 0.2 M with respect to the starting benzoic acid derivative.
-
Stir the reaction mixture vigorously and heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-(phenoxymethyl)-2-methoxybenzoic acid.
Expected Yield and Characterization:
| Compound | Expected Yield | Melting Point | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 5-(Phenoxymethyl)-2-methoxybenzoic acid | 80-90% | 125-128 °C | 8.01 (d, 1H), 7.45-7.30 (m, 3H), 7.05-6.95 (m, 3H), 5.15 (s, 2H), 3.95 (s, 3H) |
Part 2: Synthesis of the Final Bioactive Molecule: A Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
This part of the synthesis involves the construction of the pyrazolo[3,4-d]pyrimidine core through the condensation of the previously synthesized benzoic acid intermediate with a suitable pyrazole derivative, followed by further functionalization.
Synthetic Workflow:
Caption: Workflow for kinase inhibitor synthesis.
Detailed Protocol:
Materials:
-
5-(Phenoxymethyl)-2-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
(S)-4-Amino-6-methyl-1-(1-hydroxypropan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq)
-
Pyridine, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
Step 2a: Acid Chloride Formation
-
To a solution of 5-(phenoxymethyl)-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acid chloride is used in the next step without further purification.
Step 2b: Condensation and Cyclization
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM.
-
In a separate flask, dissolve (S)-4-Amino-6-methyl-1-(1-hydroxypropan-2-yl)-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous pyridine.
-
Cool the pyrazole solution in an ice bath and slowly add the solution of the acid chloride.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Add a suitable base (e.g., sodium methoxide in methanol) to the residue to induce cyclization and heat to reflux for 4-6 hours.
-
Cool the mixture, neutralize with a mild acid (e.g., acetic acid), and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final compound.
Expected Data for the Final Compound:
| Compound | Purity (HPLC) | ESI-MS (m/z) |
| (S)-1-(4-(2-methoxy-5-(phenoxymethyl)phenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol | >98% | [M+H]⁺ calculated: 433.20, found: 433.2 |
Conclusion and Future Perspectives
This application note has detailed the strategic use of this compound as a versatile building block in the synthesis of bioactive molecules, with a specific, illustrative protocol for the preparation of a potential kinase inhibitor. The reactivity of the chloromethyl group provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for biological screening. The protocols provided herein are based on established and reliable chemical transformations and can be adapted for the synthesis of a wide range of other bioactive molecules. Future work in this area could involve the exploration of a broader range of nucleophiles to react with the chloromethyl group, leading to novel scaffolds with unique biological activities.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Chloromethyl)-2-methoxybenzoic Acid
Welcome to the technical support guide for the purification of 5-(Chloromethyl)-2-methoxybenzoic acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and fundamental principles that underpin a successful purification. Our goal is to empower you with the expertise to not only execute the procedure but also to troubleshoot effectively when faced with unexpected outcomes.
Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required for a successful recrystallization.
Q1: What is the fundamental principle of recrystallization?
A: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[1] In an ideal recrystallization, a carefully selected solvent will dissolve the crude compound, including impurities, at a high temperature but will be a poor solvent for the desired compound at low temperatures. As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form.[1][2] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are removed during filtration.[3]
Q2: How do I select an appropriate solvent for this compound?
A: Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should meet several criteria:
-
High solubility at high temperatures: The compound should be very soluble in the solvent at or near its boiling point.[3]
-
Low solubility at low temperatures: The compound should be sparingly or insoluble in the solvent when cold (room temperature or below).[1][3]
-
Impurities: Soluble impurities should remain dissolved at low temperatures, while insoluble impurities should not dissolve even at high temperatures, allowing for their removal via hot filtration.[4]
-
Chemical Inertness: The solvent must not react with this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]
For this compound, which is a moderately polar aromatic carboxylic acid, a logical starting point is to test a range of solvents with varying polarities. A systematic screening process is highly recommended.
Experimental Protocol: Solvent Screening
-
Place approximately 50 mg of your crude this compound into several different test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling to mix. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath.[5] Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of pure crystals upon cooling.
Data Presentation: Solvent Screening Results (Example)
| Solvent | Polarity | Solubility at Room Temp | Solubility at Boiling Point | Suitability & Comments |
| Water | High | Low | Moderate | Good potential. Benzoic acids often have increased solubility in hot water.[2] |
| Ethanol | High | Moderate | High | May be too good a solvent, leading to low recovery. A mixed-solvent system with water could work. |
| Ethyl Acetate | Medium | Moderate | High | A common and often effective solvent for moderately polar compounds. |
| Toluene | Low | Low | Moderate | Good for aromatic compounds due to π-π interactions. May be a good candidate.[6] |
| Hexane | Non-polar | Very Low | Very Low | Unlikely to be a good single solvent but could be an effective anti-solvent in a mixed-solvent system. |
Q3: What specific safety precautions must I take when handling this compound?
A: this compound is a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes severe skin burns and eye damage.[7]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or a face shield.[7]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[7]
-
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[7]
-
Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization process.
Problem 1: My compound will not crystallize from the solution upon cooling.
This is one of the most frequent issues, often stemming from two primary causes.
Cause A: The solution is not saturated (too much solvent was used). This is the most common reason for crystallization failure.[8] If an excess of solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[5]
-
Solution: Gently heat the solution to its boiling point and evaporate a portion of the solvent in the fume hood. This will increase the concentration of the solute.[9] Allow the concentrated solution to cool slowly again. Repeat until crystals form upon cooling.
Cause B: The solution is supersaturated. Sometimes, a solution can cool below its saturation point without forming crystals; this is known as a supersaturated solution.[8] Crystal formation requires a nucleation site to begin.[8]
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]
-
Solution 2: Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template, inducing rapid crystallization.[8]
-
Solution 3: Flash Cooling: Cool the flask in a salt/ice bath to dramatically lower the temperature, which may force crystallization. However, be aware that very rapid cooling can trap impurities.[8]
Visualization: Troubleshooting Workflow for No Crystallization
Caption: Decision tree for troubleshooting lack of crystal formation.
Problem 2: My compound has "oiled out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure, causing a large melting point depression.[8][9]
-
Solution 1: Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature, then allow it to cool very slowly.[8][9]
-
Solution 2: Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point and repeat the recrystallization.
-
Solution 3: Slower Cooling: Insulate the flask to encourage extremely slow cooling. This gives the molecules more time to align into a crystal lattice rather than separating as a disordered oil.[8]
Problem 3: The final product has a low yield.
While a 100% yield is impossible, several common errors can lead to unnecessarily poor recovery.[5]
-
Cause: Using too much solvent during dissolution.[5][9]
-
Prevention: Add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[10]
-
-
Cause: Premature crystallization during hot filtration.
-
Prevention: Use a pre-heated funnel and flask for the hot filtration step and perform the filtration as quickly as possible.
-
-
Cause: Incomplete cooling before final filtration.
-
Prevention: Ensure the flask has spent adequate time in an ice-water bath (at least 15-20 minutes) to maximize crystal precipitation before filtering.[5]
-
-
Cause: Excessive washing of the crystals with fresh solvent.
-
Prevention: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away adhering mother liquor without dissolving a significant amount of the product.[5]
-
Problem 4: The recrystallized product is still impure (e.g., off-color, broad melting point).
-
Cause: The solution cooled too quickly.
-
Solution: Rapid cooling can trap impurities within the growing crystal lattice.[9] Repeat the recrystallization, ensuring the solution cools as slowly as possible by insulating the flask.
-
-
Cause: An unsuitable solvent was used.
-
Solution: The chosen solvent may dissolve the desired compound but not the impurity, or vice-versa. Re-evaluate the solvent choice, perhaps considering a mixed-solvent system.
-
-
Cause: The presence of colored, insoluble impurities.
-
Solution: If the hot solution is colored, add a small amount of activated charcoal to the hot solution, keep it at a boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be cautious, as adding too much charcoal can adsorb your product and reduce yield.[9]
-
Visualization: General Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Side Reactions in the Chloromethylation of 2-Methoxybenzoic Acid
Welcome to the Technical Support Center for the chloromethylation of 2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting and minimizing common side reactions. The information presented herein is a synthesis of established principles of electrophilic aromatic substitution and practical field insights.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the chloromethylation of 2-methoxybenzoic acid?
The chloromethylation of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).
-
The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2]
-
The carboxylic acid group is a deactivating, meta-director, withdrawing electron density from the ring.[3][4]
In situations with competing directing groups, the more strongly activating group typically governs the position of electrophilic attack.[1] Therefore, the methoxy group will direct the incoming chloromethyl group primarily to the positions ortho and para to it.
-
Para-position (C5): This position is electronically favored by the methoxy group and is less sterically hindered.
-
Ortho-position (C3): While also activated by the methoxy group, this position is more sterically hindered by the adjacent carboxylic acid group.
Therefore, the expected major product is 5-(chloromethyl)-2-methoxybenzoic acid .
Q2: What are the primary side reactions I should be aware of during the chloromethylation of 2-methoxybenzoic acid?
There are two principal side reactions of concern in this reaction:
-
Diarylmethane Formation: This is a common byproduct in chloromethylation reactions, especially with activated aromatic rings.[5] The initially formed chloromethylated product can act as an electrophile and react with another molecule of 2-methoxybenzoic acid to form a diarylmethane derivative.
-
Bis(chloromethyl) Ether (BCME) Formation: This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[6] Its formation is a significant safety concern.
Additionally, polychloromethylation, where more than one chloromethyl group is added to the aromatic ring, can occur under forcing conditions, although it is less common for this substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of the Desired this compound
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: Higher temperatures can favor the formation of diarylmethane byproducts.[5]
-
Solution: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of reagents and the reaction period. Utilize an efficient cooling bath and monitor the internal temperature closely.
-
-
Incorrect Stoichiometry:
-
Explanation: An excess of the chloromethylating agent can lead to polychloromethylation, while an excess of the starting material can promote diarylmethane formation.
-
Solution: Carefully control the molar ratios of 2-methoxybenzoic acid to formaldehyde and the Lewis acid catalyst. A good starting point is a 1:1.1:0.5 molar ratio of substrate:formaldehyde:catalyst.
-
-
Inappropriate Catalyst:
-
Explanation: Strong Lewis acids like AlCl₃ can aggressively promote Friedel-Crafts alkylation, leading to increased diarylmethane formation.
-
Solution: Opt for a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[6] In some cases, for highly activated rings, the reaction may proceed with a protic acid catalyst alone, such as a mixture of acetic acid and sulfuric acid.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C | Minimizes diarylmethane formation. |
| Catalyst | Zinc Chloride (ZnCl₂) | Milder catalyst, reduces byproduct formation compared to AlCl₃. |
| Stoichiometry | Substrate:Formaldehyde:Catalyst ~ 1:1.1:0.5 | Balances conversion and selectivity. |
Problem 2: Significant Formation of Diarylmethane Byproduct
Possible Causes & Solutions:
-
High Reaction Temperature: As mentioned, elevated temperatures accelerate the subsequent Friedel-Crafts alkylation leading to the diarylmethane.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can increase the concentration of the chloromethylated product, which then acts as a reactant for diarylmethane formation.
-
High Concentration of Reactants: More concentrated solutions can increase the likelihood of intermolecular reactions.
Troubleshooting Workflow for Diarylmethane Formation:
Caption: Troubleshooting workflow for minimizing diarylmethane byproduct.
Problem 3: Concerns about Bis(chloromethyl) Ether (BCME) Formation and Handling
Safety First: BCME is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Mitigation and Destruction:
-
In-situ Generation: Whenever possible, use paraformaldehyde and hydrogen chloride gas to generate the chloromethylating agent in situ, which can minimize the concentration of free BCME.
-
Aqueous Work-up: BCME is hydrolyzed in aqueous solutions, although the rate can be slow due to its low water solubility.[6] Quenching the reaction mixture with a large volume of cold water is the first step in work-up.
-
Alkaline Quench: To ensure the complete destruction of any residual BCME, the aqueous layer from the work-up can be treated with a dilute solution of ammonia or sodium hydroxide.[6] Caution: This will also hydrolyze the desired chloromethylated product to the corresponding hydroxymethyl derivative. Therefore, this step should be performed on the aqueous phase after separation from the organic product layer.
Experimental Protocols
Protocol 1: Chloromethylation of 2-Methoxybenzoic Acid with Minimized Side Reactions
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a calcium chloride drying tube, dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and carbon tetrachloride).
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Catalyst Addition: Add anhydrous zinc chloride (0.5 eq) to the cooled solution with stirring.
-
Reagent Addition: Slowly add a solution of paraformaldehyde (1.1 eq) in concentrated hydrochloric acid dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic extracts with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reaction Scheme:
Caption: Chloromethylation of 2-methoxybenzoic acid and its side reactions.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
A GC-MS method can be developed to monitor the reaction progress and identify the products and byproducts. A typical protocol would involve:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
The mass spectrum of the desired product, this compound, would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the chloromethyl and carboxylic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are invaluable for structural elucidation of the products.
-
¹H NMR: The spectrum of this compound is expected to show:
-
A singlet for the methoxy protons (~3.9 ppm).
-
A singlet for the chloromethyl protons (~4.6 ppm).
-
Distinct signals for the three aromatic protons.
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, the chloromethyl carbon, and the carbonyl carbon of the carboxylic acid.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-2-methoxybenzoic acid Derivatization
Welcome to the technical support center for the derivatization of 5-(Chloromethyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Our goal is to equip you with the knowledge to navigate the nuances of working with this versatile building block.
Introduction: The Chemical Versatility of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by two key functional groups: the carboxylic acid and the benzylic chloride. The carboxylic acid allows for the formation of esters, amides, and other acyl derivatives, while the chloromethyl group is susceptible to nucleophilic substitution.[1] Understanding the interplay between these two reactive sites is paramount for successful and selective derivatization.
This guide will address common challenges and provide actionable solutions for optimizing your reaction conditions, ensuring high yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when working with this compound.
Q1: Which functional group is more reactive, the carboxylic acid or the chloromethyl group?
The reactivity of each group is highly dependent on the reaction conditions. The benzylic chloride in the chloromethyl group is generally more susceptible to nucleophilic attack than the carboxylic acid is to esterification or amidation under neutral or basic conditions.[1] However, under acidic conditions, the carboxylic acid can be activated for derivatization.
Q2: What are the most common derivatization reactions for this molecule?
The most common derivatization reactions involve:
-
Esterification of the carboxylic acid.
-
Amidation of the carboxylic acid.
-
Nucleophilic substitution at the chloromethyl group with nucleophiles such as amines, alcohols, and thiols.[1]
Q3: What are the key considerations for solvent selection?
Solvent choice is critical and should be based on the specific reaction being performed. For esterification and amidation, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often suitable. For nucleophilic substitution reactions, the choice of solvent will depend on the nature of the nucleophile and the reaction mechanism (SN1 vs. SN2).
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the derivatization of this compound, along with their potential causes and recommended solutions.
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid: The electron-donating methoxy group can slightly reduce the electrophilicity of the carboxyl carbon. | • Switch to a more powerful coupling reagent: If using standard carbodiimides like EDC, consider uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[2] • Pre-activation: Allow the carboxylic acid and coupling reagent to stir for 15-30 minutes before adding the nucleophile (amine or alcohol).[2] • Acid Chloride Formation: For less reactive nucleophiles, converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be highly effective.[2] |
| Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient nucleophiles may react sluggishly. | • Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. Monitor for potential side reactions.[2] • Use a stronger, non-nucleophilic base: For amide couplings, switch from triethylamine (TEA) to a more hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[2] |
| Inactive Catalyst: For esterification reactions, the acid catalyst may be old or hydrated. | • Use a fresh, anhydrous acid catalyst: Employ fresh p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.[3] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. • Increase reaction time or temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
Formation of Multiple Products (Side Reactions)
| Side Product | Potential Cause | Recommended Solution |
| Dimerization/Polymerization: Self-reaction where the nucleophile of one molecule reacts with the electrophilic site of another. | • Slow addition of reagents: Add the limiting reagent dropwise to maintain a low concentration and favor the desired intramolecular reaction. • High dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions. | |
| Reaction at the Chloromethyl Group: During esterification or amidation, the nucleophile (alcohol or amine) can also react with the chloromethyl group. | • Protecting group strategy: If feasible, protect the chloromethyl group before derivatizing the carboxylic acid. • Control of reaction conditions: Use milder conditions (lower temperature, less reactive coupling agents) to favor derivatization of the more reactive carboxylic acid. | |
| Hydrolysis of the Chloromethyl Group: Presence of water can lead to the formation of the corresponding hydroxymethyl derivative. | • Use anhydrous solvents and reagents: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Difficult Product Isolation and Purification
| Issue | Potential Cause | Recommended Solution |
| Emulsion during Workup: The product and starting materials may act as surfactants, preventing clean separation of aqueous and organic layers. | • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase and helps to break the emulsion.[3] | |
| Co-elution of Product and Starting Material during Chromatography: Similar polarities can make separation challenging. | • Optimize the mobile phase: Perform a gradient elution or try different solvent systems to improve separation. • Derivatization of unreacted starting material: If the starting carboxylic acid is the contaminant, it can sometimes be selectively removed by a basic wash. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
-
Dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification
This protocol is a classic method for esterification using an alcohol in the presence of an acid catalyst.
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in excess as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Reaction Pathways and Troubleshooting
Reaction Scheme: Derivatization Pathways
Caption: Derivatization pathways for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yield reactions.
References
Common impurities in 5-(Chloromethyl)-2-methoxybenzoic acid and their removal
Welcome to the technical support center for 5-(Chloromethyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical synthetic intermediate. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you identify and effectively remove common process-related impurities, ensuring the integrity of your subsequent research and development.
Frequently Asked Questions (FAQs): Understanding the Impurity Profile
Q1: What are the most common process-related impurities found in this compound?
A1: During the synthesis of this compound, which typically involves the chlorination of 2-methoxy-5-methylbenzoic acid, several process-related impurities can arise. The three most prevalent impurities are:
-
Unreacted Starting Material: 2-Methoxy-5-methylbenzoic acid.[1]
-
Hydrolysis Product: 5-(Hydroxymethyl)-2-methoxybenzoic acid.
-
Over-chlorination Byproduct: 5-(Dichloromethyl)-2-methoxybenzoic acid.
The presence and ratio of these impurities depend heavily on the specific reaction conditions, including the stoichiometry of the chlorinating agent, reaction time, temperature, and the presence of moisture.
Q2: How are these common impurities formed during synthesis?
A2: The formation of these impurities is a direct consequence of the reaction pathway and conditions. The desired reaction is a free-radical chlorination of the benzylic methyl group. However, side reactions can occur concurrently, as illustrated in the diagram below.
-
Incomplete Reaction: If the reaction is not driven to completion, the starting material, 2-methoxy-5-methylbenzoic acid, will remain.
-
Over-chlorination: The newly formed chloromethyl group can undergo a second chlorination reaction, yielding the 5-(dichloromethyl) byproduct. This is common if an excess of the chlorinating agent is used or if reaction times are too long.
-
Hydrolysis: The target compound, this compound, is a benzylic chloride and is susceptible to hydrolysis. Trace amounts of water in the reaction mixture or exposure to atmospheric moisture during workup can convert the chloromethyl group into a hydroxymethyl group.
Caption: Formation pathways of common impurities.
Q3: What is the potential impact of these impurities on subsequent chemical reactions?
A3: The presence of these impurities can significantly compromise the outcome of subsequent synthetic steps.
-
2-Methoxy-5-methylbenzoic acid (Starting Material): Being unreactive under conditions intended for the chloromethyl group, it will not participate in nucleophilic substitution reactions, leading to lower yields and introducing separation challenges in the next step.
-
5-(Hydroxymethyl)-2-methoxybenzoic acid (Hydrolysis Product): The hydroxyl group is a nucleophile and can compete in reactions, leading to unwanted byproducts. For instance, if the next step is an esterification of the carboxylic acid, the hydroxyl group might also react. If you are converting the carboxylic acid to an acid chloride with thionyl chloride, the hydroxyl group will also be converted to a chloride, consuming reagent and forming the desired product in situ, which may complicate reaction kinetics.
-
5-(Dichloromethyl)-2-methoxybenzoic acid (Over-chlorination Byproduct): This impurity has different reactivity and will lead to different products in subsequent steps, introducing significant complexity to the product mixture.
Q4: What analytical methods are recommended for detecting and quantifying these impurities?
A4: A multi-pronged analytical approach is recommended for robust quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high resolution and sensitivity.[2][3]
| Analytical Method | Primary Use & Rationale |
| HPLC-UV | Quantitative Analysis. Excellent for separating the product from the more polar hydrolysis impurity and the less polar starting material. Allows for accurate determination of purity and impurity levels.[4][5] |
| GC-MS (with derivatization) | Impurity Identification. Useful for identifying volatile impurities and, after derivatization (e.g., silylation), can confirm the structures of the main components and byproducts through mass fragmentation patterns.[2] |
| ¹H NMR | Structural Confirmation. Provides clear diagnostic signals. The benzylic protons are particularly informative: -CH₃ (starting material) ~2.4 ppm, -CH₂Cl (product) ~4.6 ppm, -CH₂OH (hydrolysis) ~4.7 ppm, and -CHCl₂ (over-chlorination) ~6.6 ppm. |
Troubleshooting and Purification Protocols
This section provides direct answers to common experimental issues and detailed protocols for impurity removal.
Troubleshooting Guide
Q: My HPLC analysis shows a significant amount (>5%) of the starting material, 2-methoxy-5-methylbenzoic acid. What went wrong and how do I fix it?
A: This is a clear indication of an incomplete chlorination reaction.
-
Causality: The likely causes are insufficient reaction time, low temperature, or a depleted/ineffective radical initiator. The stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide) might also have been too low.
-
Solution: For future batches, consider increasing the reaction time or the amount of initiator. For the current batch, the most effective removal method is recrystallization, which exploits the solubility differences between the starting material and the chlorinated product. See Protocol 1 for a detailed procedure.
Q: I have a persistent polar impurity that I suspect is 5-(hydroxymethyl)-2-methoxybenzoic acid. How can I confirm its identity and remove it?
A: This is a common issue caused by moisture.
-
Causality: The benzylic chloride in your product is sensitive to water. This impurity likely formed during the reaction workup or storage if the material was exposed to humidity.
-
Confirmation & Removal: You can often confirm its presence by ¹H NMR, looking for a peak around 4.7 ppm and a broad singlet for the -OH proton. This polar impurity can be effectively removed by recrystallization, as it will have different solubility characteristics than the desired product. For very high purity requirements, column chromatography is also an excellent option. Refer to Protocol 1 and Protocol 2 .
Q: My NMR spectrum is overly complex, with a singlet around 6.6 ppm, suggesting the presence of the 5-(dichloromethyl) byproduct. Can this batch be salvaged?
A: This results from overly aggressive reaction conditions.
-
Causality: An excess of the chlorinating reagent or prolonged reaction time has led to a second chlorination on the benzylic carbon.
-
Solution: Removing this byproduct is challenging as its physical properties are quite similar to the desired product. While careful fractional crystallization may work, column chromatography is the most reliable method for separating these two compounds. See Protocol 2 . To prevent this in the future, use a stoichiometric amount of the chlorinating agent (e.g., 1.0-1.1 equivalents) and carefully monitor the reaction progress by TLC or HPLC.
Detailed Purification Protocols
Protocol 1: Recrystallization for High Purity
This protocol is effective for removing both the less polar starting material and the more polar hydrolysis byproduct.
-
Solvent Selection: Choose a solvent system where the desired product is highly soluble at high temperatures but sparingly soluble at low temperatures. A common and effective system is a mixture of Toluene and Hexane.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of hot toluene to dissolve the solid completely at reflux temperature.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot toluene solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot toluene to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40°C) to avoid degradation.
-
Validation: Check the purity of the recrystallized material using HPLC or NMR.
Protocol 2: Silica Gel Column Chromatography
This method is highly effective for separating all major impurities when high purity is essential.
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. The less polar impurities (including the starting material) will elute first. Gradually increase the ethyl acetate concentration to elute the desired product. The more polar hydrolysis impurity will elute last.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: General workflow for product purification.
References
Technical Support Center: Scaling the Synthesis of 5-(Chloromethyl)-2-methoxybenzoic acid
Introduction: 5-(Chloromethyl)-2-methoxybenzoic acid is a pivotal building block in medicinal chemistry and drug development, valued for its reactive chloromethyl group and substituted benzoic acid scaffold.[1] The synthesis, typically achieved via chloromethylation of 2-methoxybenzoic acid, presents unique challenges when transitioning from bench-scale to pilot or industrial production. This guide provides in-depth troubleshooting advice, validated protocols, and critical safety information to assist researchers and process chemists in navigating the complexities of this scale-up process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound? The most prevalent method is the Blanc chloromethylation of 2-methoxybenzoic acid.[2] This reaction involves treating the starting material with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), to introduce the chloromethyl group onto the aromatic ring.[3]
Q2: Why is controlling reaction temperature so critical during scale-up? The chloromethylation reaction is often exothermic. Without proper thermal management, temperature spikes can lead to a significant increase in the rate of side reactions, particularly the formation of diarylmethane impurities.[4] On a large scale, inadequate heat dissipation can pose a serious safety risk, potentially leading to a runaway reaction.
Q3: What is the primary safety hazard associated with this synthesis? The most significant hazard is the potential formation of trace amounts of bis(chloromethyl) ether (BCME) as a byproduct.[5] BCME is a potent carcinogen, and its presence necessitates strict engineering controls (e.g., high-efficiency fume hoods or closed systems) and personal protective equipment (PPE) to minimize exposure.[3]
Q4: My yield is consistently low on a larger scale. What is the most likely cause? Low yield is often multifactorial. Common causes include:
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of formaldehyde or HCl can lead to incomplete conversion.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., ZnCl₂) must be anhydrous and of high purity.
-
Side Reaction Pathways: Formation of diarylmethane byproducts consumes starting material and product, reducing the overall yield.[2][5]
-
Product Loss During Workup: The product's solubility characteristics can lead to losses during extraction or crystallization if the procedure is not optimized for the larger volume.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific, complex issues that arise during the scale-up synthesis, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Significant Formation of a High Molecular Weight Impurity
Q: During scale-up, HPLC and mass spectrometry analysis of my crude product shows a significant impurity with a mass corresponding to the diarylmethane derivative. How can I suppress this side reaction?
A: The formation of a diarylmethane impurity, specifically bis(4-carboxy-3-methoxyphenyl)methane, is a classic challenge in Blanc chloromethylation.[5] It arises from a secondary Friedel-Crafts alkylation reaction where the newly formed, electrophilic this compound (or its corresponding benzyl alcohol precursor) reacts with another molecule of the 2-methoxybenzoic acid starting material.
Causality & Mechanism: The electron-donating methoxy group activates the aromatic ring, making it susceptible to this secondary alkylation. High local concentrations of the chloromethylated product and elevated temperatures dramatically accelerate this side reaction.
Troubleshooting & Optimization Strategy:
-
Control Reagent Concentration: Maintain a lower concentration of the starting material in the reaction solvent. While this may decrease the reaction rate, it significantly reduces the probability of bimolecular side reactions.
-
Modify Order of Addition: Consider a semi-batch process where the 2-methoxybenzoic acid is added portion-wise to the mixture of formaldehyde, HCl, and catalyst. This keeps the concentration of the nucleophilic aromatic ring low at any given time.
-
Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. Conduct small-scale experiments to define the optimal temperature window that balances reaction rate with impurity formation.
-
Stoichiometry: Avoid using a large excess of the starting material relative to the chloromethylating agent.
Issue 2: Poor Reaction Conversion and Stalling
Q: My reaction fails to reach completion, leaving a significant amount of unreacted 2-methoxybenzoic acid, even after extended reaction times. What factors could be inhibiting the reaction at scale?
A: Incomplete conversion is often traced back to reagent quality, catalyst deactivation, or insufficient mass transfer on a larger scale. The carboxyl group on the starting material is an electron-withdrawing group, which deactivates the ring and can make the reaction sluggish compared to more activated aromatics.[2]
Troubleshooting & Optimization Strategy:
-
Ensure Anhydrous Conditions: Water deactivates the Lewis acid catalyst (e.g., ZnCl₂) and can interfere with the formation of the electrophilic chloromethylating species.[2] Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
Catalyst Loading and Quality: On a larger scale, ensure the catalyst is adequately dispersed. The catalyst may need to be of a specific particle size for optimal activity. Increase catalyst loading incrementally if necessary, but be mindful that this can also increase side reactions.
-
Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of reagents, creating localized "dead zones" where the reaction does not proceed. Ensure the stirring mechanism is sufficient for the vessel size and viscosity of the reaction mixture.
-
HCl Introduction: If using gaseous HCl, ensure the sparging rate is sufficient and the gas is dispersed effectively throughout the reaction medium. Using a solvent that readily dissolves HCl can also be beneficial.
Issue 3: Challenges in Product Isolation and Purification
Q: I am struggling to isolate a pure product. Recrystallization of the crude material results in an oil or poor recovery. How can I design a robust, scalable purification protocol?
A: Purifying carboxylic acids can be challenging due to their polarity and potential to form complex mixtures with similar impurities.[6] An acid-base extraction is a highly effective and scalable method for separating the desired carboxylic acid product from neutral impurities like the diarylmethane byproduct.
Recommended Purification Workflow:
Quantitative Data Summary Table
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Optimization Consideration |
| 2-Methoxybenzoic acid | 1.0 eq | 1.0 eq | Ensure high purity and dryness. |
| Paraformaldehyde | 1.5 - 2.0 eq | 1.2 - 1.5 eq | Use a lower excess at scale to minimize side reactions and off-gassing. |
| Zinc Chloride (Anhydrous) | 0.5 - 1.0 eq | 0.5 - 0.7 eq | Catalyst efficiency is critical. Ensure it is free-flowing and fully anhydrous. |
| Solvent | Dichloromethane or 1,2-Dichloroethane | 1,2-Dichloroethane | Choice of solvent impacts HCl solubility and reaction temperature control. |
| Temperature | 40-50 °C | 35-45 °C | Maintain a lower, tightly controlled temperature to minimize diarylmethane formation.[4] |
| Reaction Time | 6-12 hours | 12-24 hours | Monitor by HPLC; do not push conversion at the expense of purity. |
Section 3: Recommended Experimental Protocols
Caution: These procedures must be performed by trained chemists. A thorough risk assessment should be conducted before any work begins.[4] All operations must be carried out in a certified, high-performance fume hood due to the use of hazardous chemicals and the potential formation of carcinogenic BCME.[3][5]
Protocol 1: Scaled-Up Synthesis (100 g Scale)
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a gas inlet for HCl, and a reflux condenser connected to a gas scrubber (containing NaOH solution).
-
Reagent Charge: Charge the reactor with anhydrous 1,2-dichloroethane (800 mL), 2-methoxybenzoic acid (100 g, 0.657 mol), and paraformaldehyde (29.6 g, 0.986 mol).
-
Catalyst Addition: With vigorous stirring, add anhydrous zinc chloride (67.2 g, 0.493 mol) portion-wise. A slight exotherm may be observed.
-
HCl Sparging: Begin sparging dry hydrogen chloride gas through the suspension at a moderate rate.
-
Reaction: Heat the reactor jacket to maintain an internal temperature of 40-45 °C. Continue stirring and HCl sparging for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots, quenching them in aqueous sodium bicarbonate, extracting with ethyl acetate, and analyzing the organic layer by HPLC. The reaction is complete when <5% of the starting material remains.
-
Quenching: Once complete, cool the reaction mixture to 10-15 °C. Slowly and carefully add 500 mL of ice-cold water to the reactor to quench the reaction and dissolve the zinc salts.
Protocol 2: Workup and Purification
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with 1,2-dichloroethane (2 x 100 mL). Combine all organic layers.
-
Acid-Base Wash: Transfer the combined organic layers to a clean vessel. Add a 1 M aqueous solution of sodium bicarbonate (500 mL) and stir vigorously for 30 minutes. Separate the layers. The product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution (2 x 250 mL) to ensure complete product recovery.
-
Acidification: Combine all aqueous (bicarbonate) extracts in a clean reactor and cool to 0-5 °C in an ice bath with good stirring.
-
Precipitation: Slowly add concentrated hydrochloric acid (approx. 150-200 mL) to the aqueous solution until the pH is 1-2. A thick white precipitate of the product will form.
-
Isolation: Stir the cold slurry for 1 hour, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water (3 x 200 mL) to remove inorganic salts. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and melting point. Expected yield: 95-115 g (72-87%).
References
Alternative reagents for the synthesis of 5-(Chloromethyl)-2-methoxybenzoic acid
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Chloromethyl)-2-methoxybenzoic acid. We will explore common experimental challenges and provide in-depth, field-proven solutions and alternative methodologies. Our focus is on enhancing safety, improving yield, and minimizing side reactions by understanding the causality behind each experimental choice.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Blanc chloromethylation of 2-methoxybenzoic acid. This electrophilic aromatic substitution is regiochemically favored; the strongly activating, ortho-, para-directing methoxy group and the deactivating, meta-directing carboxylic acid group both direct the incoming electrophile to the desired 5-position[1]. However, the classical Blanc reaction, which often employs formaldehyde and hydrogen chloride, presents significant safety and selectivity challenges[2][3]. This guide directly addresses these issues by providing troubleshooting advice and outlining safer, more efficient alternative protocols.
Frequently Asked Questions & Troubleshooting Guide
Question 1: What are the primary safety concerns with traditional chloromethylation, and how can they be mitigated?
Answer:
The most significant hazard associated with the traditional Blanc chloromethylation is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME) [3][4]. BCME can form in situ from the reaction of formaldehyde and hydrogen chloride. Additionally, the reagents themselves—formaldehyde (a suspected carcinogen), concentrated acids (corrosive), and volatile chloromethylating agents like chloromethyl methyl ether (a potent carcinogen)—pose substantial risks[5].
Mitigation Strategies:
-
Avoid Pre-mixing Formaldehyde and HCl: The formation of BCME is a known risk when formaldehyde and HCl are combined[4]. Whenever possible, use protocols that generate the electrophile in situ under controlled conditions.
-
Utilize Safer Formaldehyde Precursors: Instead of aqueous formaldehyde (formalin), use solid, anhydrous sources like paraformaldehyde or 1,3,5-trioxane .[4][6][7] These are easier to handle and can offer a more controlled release of formaldehyde into the reaction medium[8][9][10].
-
Alternative Reagent Systems: The most effective way to mitigate risk is to replace the traditional reagents. A two-step approach involving hydroxymethylation followed by chlorination completely avoids the conditions that produce BCME. Another alternative is using reagents like chlorotrimethylsilane with a formaldehyde source, which follows a different mechanistic pathway[11].
-
Engineering Controls: All chloromethylation reactions must be performed in a certified, high-velocity chemical fume hood to prevent inhalation of volatile, toxic compounds.
-
Proper Quenching: Ensure any residual reactive chloromethylating agents are thoroughly quenched at the end of the reaction. Aqueous solutions of ammonia or sodium carbonate can be used to neutralize acids and destroy compounds like BCME[5].
Question 2: My reaction is producing a significant amount of a high-molecular-weight byproduct. What is it, and how can I prevent its formation?
Answer:
The most common byproduct in chloromethylation is a diarylmethane derivative . This occurs when the desired product, this compound, acts as an electrophile and undergoes a second Friedel-Crafts alkylation with another molecule of the starting material, 2-methoxybenzoic acid[2][4].
// Nodes Start [label="this compound\n(Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; SM [label="2-Methoxybenzoic Acid\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid\n(e.g., ZnCl2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carbocation Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Diarylmethane Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="+ Catalyst"]; SM -> Byproduct; Intermediate -> Byproduct [label="+ Starting Material\n- H+"]; Catalyst -> Start [style=invis]; Catalyst -> Intermediate [style=dashed, arrowhead=none]; }
Caption: Formation of Diarylmethane Byproduct.
Prevention Strategies:
-
Control Reaction Temperature: Higher temperatures accelerate the secondary alkylation reaction more than the initial chloromethylation. Maintaining a lower reaction temperature (e.g., 0-50°C, depending on the specific protocol) is crucial[4].
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Select a Milder Catalyst: Highly active Lewis acids like aluminum chloride (AlCl₃) are known to strongly promote diarylmethane formation. For an activated substrate like 2-methoxybenzoic acid, a catalyst may not even be necessary[4]. If one is required, consider milder options like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄)[4][12].
-
Stoichiometry Control: Using a slight excess of the chloromethylating agent relative to the aromatic substrate can help favor the primary reaction over the subsequent byproduct formation.
Question 3: What are the best alternatives to aqueous formaldehyde and gaseous HCl for this synthesis?
Answer:
Several safer and more convenient reagents can replace traditional formaldehyde and HCl sources. These alternatives often provide better control over the reaction and are easier to handle in a laboratory setting.
Table 1: Comparison of Formaldehyde Sources
| Reagent | Formula | Form | Key Advantages | Considerations |
| Paraformaldehyde | HO(CH₂O)ₙH | White Solid | Anhydrous source of formaldehyde; easier to handle than formalin; commonly used and inexpensive[4][7][13]. | Depolymerization requires specific conditions (acid, heat); can be slow to dissolve. |
| 1,3,5-Trioxane | (CH₂O)₃ | White Crystalline Solid | Stable, anhydrous source of formaldehyde; soluble in many organic solvents; allows for controlled depolymerization with an acid catalyst[8][9][10][14]. | More expensive than paraformaldehyde. |
Alternative Chloromethylating Systems:
-
Trioxane and Chlorotrimethylsilane (TMSCl): This system offers a much safer alternative. TMSCl reacts with the formaldehyde source to generate the electrophilic species in situ. This method avoids the use of HCl gas and strong Lewis acids. The reaction can be catalyzed by SnCl₄ in a solvent like chloroform[11].
-
Methoxyacetyl Chloride and AlCl₃: This recently developed procedure provides an alternative to traditional chloromethylation, though it involves a strong Lewis acid[4].
-
Two-Step: Hydroxymethylation then Chlorination: This is arguably the safest and most controllable route.
-
Step 1: React 2-methoxybenzoic acid with formaldehyde (using paraformaldehyde or trioxane) under acidic conditions (e.g., acetic acid, H₂SO₄) to form 5-(hydroxymethyl)-2-methoxybenzoic acid.
-
Step 2: Convert the resulting alcohol to the desired chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This method completely separates the formation of the C-C bond from the introduction of the chlorine atom, preventing BCME formation.
-
Table 2: Comparison of Chloromethylating Systems
| System | Reagents | Key Advantages | Key Disadvantages | Safety Profile |
| Classic Blanc | Paraformaldehyde, HCl, ZnCl₂ | Inexpensive, well-established[2][4]. | Formation of carcinogenic BCME; use of corrosive gas and strong acids; diarylmethane byproducts[3][4]. | High Hazard |
| Trioxane/TMSCl | 1,3,5-Trioxane, Chlorotrimethylsilane, SnCl₄ | Avoids HCl gas; milder conditions; good control[11]. | Requires TMSCl and a Lewis acid catalyst; may be more expensive. | Moderate Hazard |
| Two-Step Route | 1. Paraformaldehyde, Acetic Acid2. Thionyl Chloride (SOCl₂) | Highest safety (no BCME risk); excellent control over side reactions; isolates intermediates. | Two separate reaction steps increase overall process time and resource use. | Low to Moderate Hazard |
Question 4: Can you provide a detailed protocol for the two-step hydroxymethylation/chlorination route?
Answer:
Certainly. This two-step approach is highly recommended for its safety and selectivity.
// Nodes Start [label="2-Methoxybenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_Reagents [label="Paraformaldehyde\nGlacial Acetic Acid\nH₂SO₄ (cat.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1_Product [label="5-(Hydroxymethyl)-2-methoxybenzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2_Reagents [label="Thionyl Chloride (SOCl₂)\nor\nConc. HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1_Product [label=" Step 1: Hydroxymethylation "]; Step1_Reagents -> Step1_Product [style=invis]; Step1_Product -> Final_Product [label=" Step 2: Chlorination "]; Step2_Reagents -> Final_Product [style=invis]; }
Caption: Two-Step Synthesis Workflow.
Experimental Protocol:
Step 1: Synthesis of 5-(Hydroxymethyl)-2-methoxybenzoic acid
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-methoxybenzoic acid (1.0 eq).
-
Reagents: Add glacial acetic acid as the solvent, followed by paraformaldehyde (approx. 1.5 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture with stirring to approximately 80-90°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic and sulfuric acids, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., water/ethanol) if necessary.
Step 2: Synthesis of this compound
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize evolved HCl and SO₂ gas.
-
Reagents: Suspend the dried 5-(hydroxymethyl)-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like toluene or dichloromethane.
-
Chlorination: Add thionyl chloride (SOCl₂) (approx. 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-60°C) for 1-3 hours, or until gas evolution ceases and TLC analysis shows complete conversion of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting crude solid is the desired product.
-
Purification: The product can be purified by recrystallization from a solvent like hexane or a hexane/ethyl acetate mixture.
References
- 1. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. chempanda.com [chempanda.com]
- 6. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 7. Formaldehyde - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. 1,3,5-Trioxane [commonorganicchemistry.com]
- 10. 1,3,5-Trioxane - Wikipedia [en.wikipedia.org]
- 11. Chloromethylation and Hydroxymethylation of SEBS [cjcu.jlu.edu.cn]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 14. Production of 1,3,5-Trioxane, Process for Trioxane Production, 1,3,5-Trioxane Plant, Trioxane Plant [slchemtech.com]
Technical Support Center: Mitigating Side Reactions of the Chloromethyl Group
Welcome to the Technical Support Center for navigating the complexities of syntheses involving the chloromethyl group. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by this highly versatile yet reactive functional group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is the chloromethyl group so prone to side reactions?
The reactivity of the chloromethyl group stems from the carbon-chlorine bond's polarity and the chlorine atom's ability to act as a good leaving group. This makes the carbon atom susceptible to nucleophilic attack. In aromatic systems, the chloromethyl group is often benzylic, which further enhances its reactivity by stabilizing carbocation intermediates that can form during substitution reactions.[1] This inherent reactivity, while synthetically useful, is also the root cause of many common side reactions.
Q2: What are the most common side reactions observed with chloromethylated compounds?
The primary side reactions you're likely to encounter are:
-
Self-polymerization or oligomerization: This is especially prevalent with vinylbenzyl chloride and other reactive monomers where the chloromethyl group can initiate cationic polymerization or react with other molecules.[2][3]
-
Friedel-Crafts alkylation: The chloromethyl group can act as an electrophile, leading to the alkylation of other aromatic rings present in the reaction mixture, including the starting material or product, which results in the formation of diarylmethane byproducts.[4][5][6]
-
Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group can be hydrolyzed to the corresponding alcohol, which may or may not be a desired outcome.[1][7]
-
Oxidation: Under certain conditions, the chloromethyl group can be oxidized to an aldehyde or carboxylic acid.[8][9]
-
Elimination Reactions: When strong, sterically hindered bases are used, an E2 elimination can compete with the desired SN2 reaction, leading to alkene formation.[7]
Troubleshooting Guides: A Deeper Dive
This section provides a structured approach to troubleshooting specific side reactions, complete with mechanistic explanations and actionable protocols.
Issue 1: Uncontrolled Polymerization of Chloromethylated Monomers
Scenario: You are attempting a reaction with 4-vinylbenzyl chloride, but the reaction mixture becomes viscous and solidifies, indicating polymerization.
Root Cause Analysis: 4-Vinylbenzyl chloride is a difunctional monomer containing a polymerizable double bond and a reactive chloromethyl group.[10] The chloromethyl group can initiate cationic polymerization, especially in the presence of Lewis acids or trace amounts of protic acids.
Mitigation Strategies:
-
Stabilizers: For storage and reactions where the vinyl group should not participate, the addition of a radical inhibitor is crucial. Commercial sources of vinylbenzyl chloride often contain stabilizers like tert-butylcatechol (TBC).[11]
-
Temperature Control: Maintain low reaction temperatures to minimize the rate of polymerization.
-
Purification: If distillation is necessary, it must be performed under vacuum at the lowest possible temperature to prevent thermally induced polymerization.[2]
Experimental Protocol: Stabilization of a Reactive Chloromethyl Monomer
-
Reagent: 4-Vinylbenzyl chloride
-
Stabilizer: Add 50 ppm of tert-butylcatechol (TBC) to the monomer if not already present.[11]
-
Storage: Store the stabilized monomer at 2-8 °C in the dark to prevent both thermal and photo-initiated polymerization.
Issue 2: Formation of Diarylmethane Byproducts in Friedel-Crafts Reactions
Scenario: During the chloromethylation of an aromatic compound, you observe a significant amount of a higher molecular weight byproduct, identified as a diarylmethane.
Root Cause Analysis: The chloromethylated product is often more reactive than the starting aromatic compound.[12] This allows it to act as an alkylating agent in a subsequent Friedel-Crafts reaction with another molecule of the starting material, leading to the formation of a diarylmethane linkage.[4][5] This is a classic example of over-alkylation.[13][14]
Mitigation Strategies:
-
Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the chloromethylating agent to favor the formation of the desired monosubstituted product.
-
Temperature Management: Lower reaction temperatures generally disfavor the diarylmethane formation.[5] For instance, in the chloromethylation of methoxybenzene, lowering the temperature to 0-10 °C increases the ratio of the desired chloromethyl product to the diarylmethane byproduct.[5]
-
Catalyst Choice: The choice of Lewis acid catalyst can significantly influence the outcome. For example, titanium tetrachloride has been shown to be a better catalyst than aluminum chloride for the chloromethylation of anisole in terms of minimizing diarylmethane formation.[5]
-
Prompt Work-up: Do not let the reaction stir for an extended period after completion, as this can increase the formation of byproducts.[2]
Data Summary: Catalyst and Temperature Effects on Diarylmethane Formation
| Aromatic Substrate | Catalyst | Temperature (°C) | Outcome | Reference |
| Anisole | Titanium tetrachloride | 0-5 | High ratio of chloromethylated product | [5] |
| Cumene | Zinc chloride | 42-48 | Optimized for high chloromethylated product yield | [5] |
| 2-Chlorothiophene | Zinc chloride | < 5 | Minimizes diarylmethane and polymeric byproducts | [2] |
Workflow for Minimizing Diarylmethane Byproducts
Caption: Decision workflow for mitigating diarylmethane byproduct formation.
Issue 3: Unwanted Hydrolysis of the Chloromethyl Group
Scenario: You are performing a reaction in a protic solvent, and your final product is the corresponding benzyl alcohol instead of the expected product from the reaction of the chloromethyl group.
Root Cause Analysis: The chloromethyl group is susceptible to hydrolysis, particularly under neutral or basic conditions, in the presence of water or other nucleophilic protic solvents.[1][7] The benzylic nature of many chloromethyl compounds facilitates this SN1 or SN2 reaction.
Mitigation Strategies:
-
Anhydrous Conditions: The most critical factor is to work under strictly anhydrous conditions. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][15]
-
Solvent Choice: Opt for non-nucleophilic aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile.[15]
-
Acid Scavengers: If the reaction generates HCl, which can catalyze degradation, using a non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge can be beneficial.[16] For storage, adding a stabilizer like dicyclohexylamine can neutralize trace amounts of HCl that may form over time.[16]
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
-
Reagents: Ensure all reagents are anhydrous. Liquid reagents can be dried over molecular sieves.
Issue 4: Oxidation of the Chloromethyl Group to an Aldehyde
Scenario: During your reaction, you notice the formation of an aldehyde, which was not the intended product.
Root Cause Analysis: The chloromethyl group can be oxidized to an aldehyde under certain conditions, for example, by using reagents like dimethyl sulfoxide (DMSO) in the Kornblum oxidation.[8][17] This can be an unintended side reaction if an oxidizing agent is present in the reaction mixture or during work-up.
Mitigation Strategies:
-
Avoid Oxidizing Agents: Scrutinize all reagents and reaction conditions to ensure the absence of known oxidizing agents unless the oxidation is the desired transformation.
-
Inert Atmosphere: Performing reactions under an inert atmosphere can prevent air oxidation, which can be a concern with some sensitive substrates, especially at elevated temperatures.
-
Careful Work-up: Be mindful of the reagents used during the work-up. For example, some reagents used to quench reactions can have oxidative properties.
Decision Tree for Unexpected Aldehyde Formation
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. Chloro Methyl Styrene - NAGASE | Europe [nagase.eu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Friedel-Crafts Alkylation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sciencemadness Discussion Board - Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yields in 5-(Chloromethyl)-2-methoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will move beyond simple procedural steps to explore the chemical principles governing this reaction, enabling you to make informed, data-driven decisions in your experimental work.
The target molecule is typically synthesized via an electrophilic aromatic substitution, specifically a Blanc chloromethylation or a related variant. This reaction involves treating the starting material, 2-methoxybenzoic acid, with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, typically in the presence of a catalyst. While seemingly straightforward, this process is sensitive to several variables that can drastically reduce the yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction has a very low conversion rate, and I'm recovering a large amount of unreacted 2-methoxybenzoic acid. What are the primary causes?
A1: Low conversion is typically a sign of insufficient electrophile generation or deactivation of the aromatic system. Let's break down the potential culprits.
-
Inactive Catalyst: The chloromethylation of benzoic acid derivatives often requires a strong Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) or a powerful protic acid medium (e.g., H₂SO₄) to generate the reactive electrophile from formaldehyde.[1][2][3] Lewis acids, in particular, are extremely sensitive to moisture. Any water in the reaction vessel will hydrolyze the catalyst, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Use a fresh, anhydrous grade of the Lewis acid catalyst. If the bottle has been open for a while, its activity may be compromised.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
-
Insufficiently Acidic Conditions: The reaction mechanism requires the protonation of formaldehyde to form a highly electrophilic species, such as a chlorocarbenium cation ([CH₂Cl]⁺), which then attacks the aromatic ring.[2] If the medium is not acidic enough, the concentration of this electrophile will be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
For reactions using gaseous HCl, ensure a steady stream is bubbled through the mixture for the prescribed time.
-
When using concentrated sulfuric acid, ensure the correct grade and concentration are employed, as it serves as both the catalyst and solvent.[1][4] Be aware that using H₂SO₄ is generally reserved for deactivated aromatic compounds, as more activated systems may undergo unwanted sulfonation.[4]
-
-
-
Poor Reagent Quality: The quality of the formaldehyde source is critical. Paraformaldehyde, a polymer of formaldehyde, must efficiently depolymerize under the reaction conditions to act as a source of monomeric formaldehyde.
-
Troubleshooting Steps:
-
Use a high-quality grade of paraformaldehyde from a reputable supplier.
-
Avoid using old stock, as its reactivity can diminish over time.
-
-
Q2: The reaction seems to work, but I'm isolating a significant amount of an insoluble, high-melting-point byproduct. What is it and how can I prevent its formation?
A2: This is a classic and very common problem in chloromethylation reactions. The byproduct is almost certainly the diarylmethane derivative, formed by a secondary reaction.
-
Mechanism of Byproduct Formation: The desired product, this compound, is a reactive benzylic halide. Under the Friedel-Crafts conditions of the reaction, this product can itself act as an electrophile, alkylating a second molecule of the starting material (2-methoxybenzoic acid). This results in the formation of a methylene bridge between two aromatic rings.[4] This byproduct is often a stable, insoluble solid that complicates purification and significantly lowers the yield of the target molecule.
-
Strategies to Minimize Diarylmethane Formation:
-
Strict Temperature Control: This is the most critical factor. The rate of the secondary Friedel-Crafts alkylation is highly temperature-dependent. Higher temperatures dramatically increase the formation of the diarylmethane byproduct.[4] Maintain the reaction at the lowest possible temperature that still allows for a reasonable conversion rate of the starting material.
-
Monitor Reaction Time: Do not allow the reaction to proceed for an extended period after the starting material has been consumed. As the concentration of the chloromethylated product increases, the probability of the secondary reaction also increases.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Choice of Catalyst: Certain Lewis acids are more aggressive in promoting the secondary alkylation. Aluminum chloride (AlCl₃), for instance, is known to favor the formation of diarylmethane products more than zinc chloride (ZnCl₂).[4][5] If yields are consistently low due to this byproduct, consider switching to a milder catalyst.
-
Q3: My initial yield looks promising, but I lose a significant amount of product during the workup and purification stages. Why is this happening?
A3: The chloromethyl group is a reactive functional group, making the product susceptible to degradation, particularly during aqueous workups.
-
Hydrolysis to the Hydroxymethyl Derivative: The C-Cl bond in the chloromethyl group is benzylic and thus prone to nucleophilic substitution. During an aqueous workup (e.g., washing with water or a bicarbonate solution), the chloride can be displaced by water or hydroxide to form the corresponding 5-(Hydroxymethyl)-2-methoxybenzoic acid.[6]
-
Troubleshooting Steps:
-
Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.
-
Minimize the contact time between the organic layer containing the product and any aqueous phases.
-
Promptly and thoroughly dry the organic extract with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after washing.
-
-
-
Thermal Instability: While the product is a solid, it can be thermally labile, especially in the presence of residual acid or other impurities.
-
Troubleshooting Steps:
-
When removing the solvent after extraction, use a rotary evaporator with a water bath temperature kept as low as possible (e.g., < 40-50°C).
-
The preferred method for purification is recrystallization from a suitable solvent system. Avoid purification by distillation unless the compound has been converted to a more stable ester derivative.
-
-
Visualizing the Chemistry
To better understand the process, the following diagrams illustrate the main reaction, the primary side reaction, and a logical workflow for troubleshooting.
Caption: Desired synthetic route to the target product.
Caption: Formation of the common diarylmethane byproduct.
Caption: A logical workflow for troubleshooting low yields.
Summary of Key Parameters
For optimal results, careful control over reaction conditions is paramount. The following table summarizes the critical parameters and their expected impact.
| Parameter | Recommended Condition | Impact of Deviation |
| Temperature | Protocol-specific, often 0-60°C | Too High: Drastic increase in diarylmethane byproduct. Too Low: Incomplete or very slow reaction. |
| Catalyst | Anhydrous ZnCl₂ or H₂SO₄ | Moisture Exposure: Complete loss of activity (for Lewis acids). Wrong Choice: AlCl₃ may increase side reactions. |
| Reaction Time | Monitor via TLC/HPLC | Too Long: Increased formation of diarylmethane byproduct. Too Short: Incomplete conversion. |
| Workup | Use of cold aqueous solutions | Warm/Slow Workup: Hydrolysis of the chloromethyl group to a hydroxymethyl group, reducing yield. |
Recommended Protocol: Chloromethylation using Paraformaldehyde and Sulfuric Acid
This protocol is adapted for aromatic compounds with deactivating substituents like carboxylic acids and requires careful handling of corrosive reagents.[1]
Materials:
-
2-Methoxybenzoic acid
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, add concentrated sulfuric acid. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly and portion-wise, add the 2-methoxybenzoic acid to the stirred, cold sulfuric acid, ensuring the temperature does not rise significantly. Once dissolved, add the paraformaldehyde portion-wise.
-
Reaction: While maintaining the cold temperature, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid as per the specific literature procedure. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, ~40-50°C) for the required duration. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a fume hood.
-
Extraction: Once the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic extracts. Wash sequentially with cold water, cold saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure at a low temperature (<40°C).
-
Purification: The resulting crude solid should be purified by recrystallization from an appropriate solvent system (e.g., toluene, hexane/ethyl acetate) to yield pure this compound.
References
- 1. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 6. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
Stability of 5-(Chloromethyl)-2-methoxybenzoic acid under acidic and basic conditions
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2-methoxybenzoic acid. This bifunctional molecule is a valuable intermediate in organic synthesis, particularly for introducing a protected carboxylic acid-containing benzyl moiety. However, its reactivity, specifically the benzylic chloride group, necessitates a thorough understanding of its stability profile to ensure successful experimental outcomes and avoid unforeseen side reactions. This document provides in-depth FAQs, troubleshooting guides, and validated experimental protocols to address common challenges encountered when handling this compound under various pH conditions.
Frequently Asked Questions (FAQs) on Stability
Q1: What is the primary stability concern with this compound?
A1: The main stability issue arises from the high reactivity of the benzylic chloride functional group. This group is susceptible to nucleophilic substitution reactions, most commonly hydrolysis, which replaces the chlorine atom with a hydroxyl group.[1][2] The reaction proceeds readily because the benzylic carbocation intermediate formed during the reaction is stabilized by resonance with the aromatic ring.[1]
Q2: How does the stability of this compound differ under acidic versus basic conditions?
A2: The compound is susceptible to degradation under both acidic and basic aqueous conditions, primarily through hydrolysis.
-
Under acidic and neutral conditions (up to pH ~13): The molecule undergoes hydrolysis primarily via an SN1 mechanism.[1][3] The rate-determining step is the formation of a resonance-stabilized benzylic carbocation, which is then attacked by water. The presence of the electron-donating methoxy group (-OCH3) at the ortho position further stabilizes this carbocation, potentially accelerating the hydrolysis rate compared to unsubstituted benzyl chloride.[4][5]
-
Under strongly basic conditions (pH > 13): While the SN1 pathway still occurs, a direct SN2 displacement of the chloride by a hydroxide ion can also become a competing pathway.[6] Additionally, the carboxylic acid group will be deprotonated to form a carboxylate salt, which increases the compound's solubility in aqueous media but can also influence the reaction kinetics.
Q3: What is the main degradation product I should expect?
A3: The primary degradation product from hydrolysis under either acidic or basic conditions is 5-(Hydroxymethyl)-2-methoxybenzoic acid . This is formed by the replacement of the chlorine atom with a hydroxyl (-OH) group.
Q4: Are there other potential side reactions or degradation pathways?
A4: Yes, while hydrolysis is the most common, other reactions are possible depending on the experimental conditions:
-
Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of the corresponding methyl or ethyl ethers (e.g., 5-(Methoxymethyl)-2-methoxybenzoic acid).
-
Self-Condensation/Polymerization: In the presence of certain metals (excluding nickel and lead), benzylic chlorides can undergo self-condensation reactions, liberating HCl.[7] While less common in solution, this can be a concern during storage or in the presence of catalytic impurities.
-
Ether Cleavage: Under very harsh acidic conditions (e.g., strong Lewis acids), the methoxy group itself can be cleaved to yield a phenol, although this is not a typical degradation pathway under standard hydrolytic stress testing.[8]
Q5: How should I store this compound to ensure its stability?
A5: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture to prevent hydrolysis. Storage in glass or other inert lined vessels is recommended to avoid potential reactions with metal containers.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experiments involving this compound.
Issue 1: My HPLC analysis shows a new, more polar peak appearing over time after preparing a solution in an aqueous buffer.
-
Probable Cause: This is the classic sign of hydrolysis. The new, more polar peak is almost certainly 5-(Hydroxymethyl)-2-methoxybenzoic acid. The hydroxyl group makes the molecule more polar than the starting chloromethyl compound, resulting in an earlier retention time in reversed-phase HPLC.
-
Solution:
-
Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (C8H8O4, MW: 184.15 g/mol ).
-
Work Quickly: Prepare solutions immediately before use.
-
Use Aprotic Solvents: For non-aqueous reactions, use dry, aprotic solvents to prevent hydrolysis. If an aqueous medium is required, assess if the rate of hydrolysis is acceptable for the duration of your experiment.
-
Issue 2: My reaction yield is consistently low when using a base (e.g., NaOH, K₂CO₃) in an aqueous or protic solvent.
-
Probable Cause: Your starting material is likely degrading via hydrolysis before it can react as intended. The presence of a base can accelerate this degradation.
-
Solution:
-
Switch to a Non-Nucleophilic Base: If the base is only meant to be a proton scavenger, consider using a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., Dichloromethane, THF).
-
Phase-Transfer Catalysis: For reactions requiring an inorganic base, a phase-transfer catalyst can be used to bring the base into an organic phase, minimizing the starting material's exposure to the aqueous layer.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of the competing hydrolysis reaction.
-
Issue 3: I performed a reaction in methanol and my crude NMR/LC-MS shows my desired product plus a significant side product.
-
Probable Cause: You are likely observing solvolysis, where the solvent (methanol) acts as a nucleophile. The side product is likely 5-(Methoxymethyl)-2-methoxybenzoic acid.
-
Solution:
-
Change Solvent: Switch to a non-nucleophilic, aprotic solvent if the reaction chemistry allows.
-
Modify Reaction Conditions: If methanol is required, try running the reaction at a lower temperature or for a shorter duration to minimize the side reaction.
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol is designed to assess the stability of this compound and identify degradation products, which is a critical step in developing stability-indicating analytical methods.[9][10][11]
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, HPLC vials
2. Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of ~100 µg/mL. (Note: The final solution should contain a small percentage of acetonitrile to ensure solubility).
-
Prepare a control sample by diluting the stock solution with a water:acetonitrile mixture to the same final concentration.
-
Place the flasks in a controlled temperature water bath (e.g., 60 °C).
-
-
Base Hydrolysis:
-
Repeat the process described in step 2, but use 0.1 N NaOH as the diluent.
-
-
Time Points: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately before HPLC analysis, neutralize the aliquots. For the acidic sample, add an equivalent amount of 0.1 N NaOH. For the basic sample, add an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze all samples, including the T=0 and control samples, by HPLC as described in Protocol 2.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of the primary degradation product (5-(Hydroxymethyl)-2-methoxybenzoic acid) formed.
-
Determine the rate of degradation under each condition.
| Condition | Primary Degradant | Expected Mechanism |
| 0.1 N HCl, 60 °C | 5-(Hydroxymethyl)-2-methoxybenzoic acid | SN1 Hydrolysis |
| 0.1 N NaOH, 60 °C | 5-(Hydroxymethyl)-2-methoxybenzoic acid | SN1 and/or SN2 Hydrolysis |
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reversed-phase HPLC method capable of separating the parent compound from its primary hydrolytic degradant.[12][13]
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 230 nm or Diode Array Detector (DAD) for peak purity analysis |
| Injection Volume | 10 µL |
2. Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Standard Preparation: Prepare standards of this compound in the mobile phase at known concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.
-
Sample Injection: Inject the quenched samples from the forced degradation study.
-
Peak Identification: Identify the parent peak and degradation product peak by comparing their retention times with a reference standard and/or by using data from unstressed samples. The degradation product, 5-(Hydroxymethyl)-2-methoxybenzoic acid, will have a shorter retention time than the parent compound due to its increased polarity.
3. System Suitability:
-
Ensure the resolution between the parent compound and the primary degradant is >2.0.
-
Check that the tailing factor for the parent peak is <1.5.
-
Verify that the relative standard deviation (%RSD) for replicate injections of a standard is <2.0%.
References
- 1. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 8. This compound | 3641-23-4 | Benchchem [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC-MS Analysis of 5-(Chloromethyl)-2-methoxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the precise analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-(Chloromethyl)-2-methoxybenzoic acid is a key building block in the synthesis of various pharmaceuticals, making its analytical characterization a critical step in drug development and manufacturing. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of this compound and its common derivatives, offering field-proven insights and supporting experimental rationale.
Understanding the Analyte: this compound
This compound is a substituted benzoic acid derivative containing a reactive chloromethyl group and a methoxy group on the aromatic ring. Its structure presents unique analytical challenges due to its acidic nature, potential for reactivity, and the presence of a halogen. Accurate and robust analytical methods are essential for purity assessment, stability studies, and reaction monitoring.
Comparative Analysis of HPLC-MS Methodologies
The selection of an optimal analytical method hinges on a thorough understanding of the analyte's physicochemical properties and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Here, we compare key aspects of HPLC-MS method development for this compound.
Chromatographic Separation: Column Selection
The cornerstone of a successful HPLC separation is the choice of the stationary phase. For acidic and aromatic compounds like this compound, reversed-phase chromatography is the predominant mode.
| Column Type | Stationary Phase | Principle of Separation | Advantages for Target Analyte | Disadvantages for Target Analyte |
| C18 (Octadecyl) | Non-polar alkyl chains | Primarily hydrophobic interactions. | Robust, versatile, and widely available. Good retention for the aromatic ring. | May have limited selectivity for structurally similar isomers or derivatives. |
| Phenyl-Hexyl | Phenyl rings with a hexyl linker | π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[1] | Enhanced selectivity for aromatic and unsaturated compounds. Can provide different elution orders compared to C18, aiding in the resolution of complex mixtures.[1] | May exhibit different retention behavior with changes in mobile phase organic content compared to C18. |
| Mixed-Mode | Combines reversed-phase and ion-exchange functionalities. | Multiple retention mechanisms (hydrophobic, ion-exchange).[2] | Excellent for separating mixtures of acidic, basic, and neutral compounds in a single run. Can provide unique selectivity for the acidic target analyte and its potential impurities.[2] | Method development can be more complex due to the multiple interaction modes. |
Expert Insight: While C18 columns are a reliable starting point, a Phenyl-Hexyl column is often a superior choice for aromatic acids like this compound. The potential for π-π stacking interactions between the phenyl stationary phase and the analyte's benzene ring can significantly improve selectivity, especially when separating it from closely related impurities or derivatives that differ in their aromatic character.[1]
Mass Spectrometric Detection: Ionization Source Comparison
The interface between the HPLC and the mass spectrometer, the ionization source, is critical for achieving optimal sensitivity and generating informative mass spectra. For a moderately polar and acidic compound like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
| Ionization Technique | Principle | Advantages for Target Analyte | Disadvantages for Target Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[3] | Excellent for polar and ionizable compounds. Typically operated in negative ion mode for acidic compounds, leading to the formation of the [M-H]⁻ ion with high efficiency.[3] | Can be susceptible to ion suppression from matrix components. Less effective for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions from the mobile phase, which then ionize the analyte through chemical reactions. | Better suited for less polar and more volatile compounds compared to ESI. Less prone to matrix effects than ESI. | Can be less "soft" than ESI, potentially leading to in-source fragmentation for thermally labile compounds. The chloromethyl group might be susceptible to thermal degradation. |
Expert Insight: For this compound, Electrospray Ionization (ESI) in negative ion mode is the recommended starting point . The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, providing high sensitivity. While APCI could be an alternative, the potential for thermal degradation of the chloromethyl group makes ESI a more robust initial choice.
Recommended HPLC-MS Experimental Protocol
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
HPLC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC or HPLC system capable of binary gradient elution | Provides high resolution and throughput. |
| Column | Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) | Offers enhanced selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 10% B to 90% B over 10 minutes | A generic gradient to elute the target analyte and a range of potential impurities and derivatives. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small injection volume to prevent column overloading. |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for the polar, acidic analyte. |
| Polarity | Negative | To generate the [M-H]⁻ ion. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI in negative mode. |
| Gas Temperature | 325 °C | To facilitate desolvation. |
| Gas Flow | 8 L/min | To aid in droplet evaporation. |
| Nebulizer Pressure | 35 psi | To generate a fine spray. |
| Mass Range | m/z 50-500 | To cover the mass of the parent compound and potential fragments/derivatives. |
| Data Acquisition | Full Scan and Targeted MS/MS | Full scan for initial identification and MS/MS for structural confirmation and quantification. |
Experimental Workflow Diagram```dot
References
A Comparative Investigation of Benzoic Acid Derivatives in Key Organic Transformations
In the vast landscape of organic synthesis, benzoic acid and its derivatives stand as fundamental building blocks, pivotal in the construction of a myriad of molecules ranging from pharmaceuticals to polymers. The reactivity of the carboxylic acid group, coupled with the electronic influence of substituents on the aromatic ring, dictates the outcome and efficiency of numerous chemical transformations. This guide provides a comparative analysis of benzoic acid derivatives in three cornerstone organic reactions: Esterification, Amide Synthesis, and Electrophilic Aromatic Substitution. Through an examination of experimental data and mechanistic principles, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Electronic Influence of Substituents: A Prelude to Reactivity
The reactivity of a benzoic acid derivative is intrinsically linked to the nature of the substituent(s) on its aromatic ring. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and methoxy (-OCH₃) increase the electron density of the aromatic ring and the carboxyl group through inductive and resonance effects. This generally enhances the nucleophilicity of the carbonyl oxygen, making the carboxylic acid more reactive in certain reactions.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-X) decrease the electron density of the ring and carboxyl group. This inductive withdrawal of electrons makes the carbonyl carbon more electrophilic and increases the acidity of the carboxylic acid.[1]
These electronic perturbations have profound consequences for the rates and outcomes of organic reactions, as will be demonstrated in the subsequent sections.
Fischer-Speier Esterification: A Study in Steric and Electronic Effects
Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester, is a classic and widely used transformation.[2] The reaction proceeds through a tetrahedral intermediate, and its rate is sensitive to both the electronic nature of the carboxylic acid and steric hindrance around the carbonyl group.
Comparative Reactivity of Benzoic Acid Derivatives in Esterification
Experimental evidence consistently shows that electron-withdrawing groups on the benzoic acid ring accelerate the rate of esterification, while electron-donating groups have the opposite effect. This can be attributed to the increased electrophilicity of the carbonyl carbon in the presence of EWGs, making it more susceptible to nucleophilic attack by the alcohol.
| Benzoic Acid Derivative | Substituent | Electronic Effect | Relative Rate of Esterification (with Methanol) | Yield (%) (with Benzyl Alcohol)[3] |
| p-Nitrobenzoic Acid | -NO₂ | Strong EWG | Fastest | 92 |
| p-Chlorobenzoic Acid | -Cl | Weak EWG | Fast | 88 |
| Benzoic Acid | -H | Neutral | Moderate | 85 |
| p-Methylbenzoic Acid | -CH₃ | Weak EDG | Slow | 82 |
| p-Methoxybenzoic Acid | -OCH₃ | Strong EDG | Slowest | 78 |
Table 1: Comparative data for the esterification of various benzoic acid derivatives. Relative rates are generalized from established principles of substituent effects. Yields are from a solvent-free reaction using a modified montmorillonite K10 catalyst.[3]
The data clearly indicates that benzoic acids with electron-withdrawing substituents provide higher yields in esterification reactions.[3]
Experimental Protocol: Esterification of p-Nitrobenzoic Acid with Methanol
This protocol outlines a standard laboratory procedure for the synthesis of methyl p-nitrobenzoate.
Materials:
-
p-Nitrobenzoic acid
-
Methanol (excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, separating funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine p-nitrobenzoic acid and an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After cooling, slowly add the reaction mixture to a beaker of cold water.
-
Neutralize the excess acid by cautiously adding 5% sodium bicarbonate solution until effervescence ceases.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude methyl p-nitrobenzoate.
-
Purify the product by recrystallization or distillation.
// Nodes start [label="R-COOH + H⁺"]; protonated_acid [label="[R-C(OH)₂]⁺"]; tetrahedral_intermediate [label="R-C(OH)₂(O⁺HR')"]; proton_transfer [label="R-C(OH)(O⁺H₂)R'"]; water_loss [label="[R-C(OH)R']⁺ + H₂O"]; ester_protonated [label="[R-COOR']H⁺"]; final_ester [label="R-COOR' + H⁺"]; alcohol [label="R'-OH"];
// Edges start -> protonated_acid [label="Protonation"]; protonated_acid -> tetrahedral_intermediate [label="+ R'-OH"]; tetrahedral_intermediate -> proton_transfer [label="Proton Transfer"]; proton_transfer -> water_loss [label="- H₂O"]; water_loss -> ester_protonated [label="Deprotonation"]; ester_protonated -> final_ester [label="- H⁺"]; } Fischer Esterification Mechanism
Amide Synthesis: A Tale of Activation
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated." This can be achieved by converting it to a more reactive derivative, such as an acid chloride or by using a coupling agent. The electronic nature of the substituents on the benzoic acid ring plays a crucial role in the ease of this activation and the subsequent reaction with an amine.
Comparative Reactivity in Amide Formation
Electron-withdrawing groups on the benzoic acid ring facilitate the formation of the activated species (e.g., acid chloride) and also increase the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack by the amine.
| Benzoic Acid Derivative | Substituent | Electronic Effect | Relative Rate of Amide Formation (via Acid Chloride) | Yield (%) (TiF₄-catalyzed)[6] |
| p-Nitrobenzoic Acid | -NO₂ | Strong EWG | Fastest | Failed to undergo amidation under these specific conditions[6] |
| p-Chlorobenzoic Acid | -Cl | Weak EWG | Fast | 98 |
| Benzoic Acid | -H | Neutral | Moderate | 99 |
| p-Methylbenzoic Acid | -CH₃ | Weak EDG | Slow | 99 |
| p-Methoxybenzoic Acid | -OCH₃ | Strong EDG | Slowest | 97 |
Table 2: Comparative data for the amide synthesis from various benzoic acid derivatives. Relative rates are generalized. Yields are from a direct amidation with benzylamine using a TiF₄ catalyst.[6]
Interestingly, while EWGs generally accelerate the reaction, in the specific case of the TiF₄-catalyzed direct amidation, 4-nitrobenzoic acid failed to react, highlighting that the choice of catalyst and reaction conditions is critical.[6] However, for the more traditional two-step method involving an acid chloride intermediate, the trend of EWGs accelerating the reaction holds true.
Experimental Protocol: Synthesis of N-Benzylbenzamide from Benzoic Acid
This protocol describes a two-step procedure for amide synthesis, proceeding through an acid chloride intermediate.
Step 1: Formation of Benzoyl Chloride
-
Place benzoic acid in a round-bottom flask.
-
Add thionyl chloride (SOCl₂) in excess.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.
-
Distill the excess thionyl chloride to obtain crude benzoyl chloride.
Step 2: Reaction with Benzylamine
-
Dissolve the crude benzoyl chloride in an inert solvent like dichloromethane.
-
In a separate flask, dissolve benzylamine and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Slowly add the benzoyl chloride solution to the benzylamine solution with stirring, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude amide.
-
Purify by recrystallization.
// Nodes acid_chloride [label="R-COCl"]; amine [label="R'-NH₂"]; tetrahedral_intermediate [label="R-C(O⁻)(Cl)(N⁺H₂R')"]; proton_transfer [label="R-C(O⁻)(Cl)(NHR') + H⁺"]; chloride_loss [label="R-C(=O)NHR' + Cl⁻"];
// Edges acid_chloride -> tetrahedral_intermediate [label="+ R'-NH₂"]; tetrahedral_intermediate -> proton_transfer [label="Proton Transfer"]; proton_transfer -> chloride_loss [label="Elimination"]; } Amide Synthesis via Acid Chloride
Electrophilic Aromatic Substitution: The Directing Effects of the Carboxyl Group
The carboxyl group of benzoic acid is a deactivating and meta-directing group in electrophilic aromatic substitution (EAS) reactions.[7] Its electron-withdrawing nature deactivates the aromatic ring towards attack by an electrophile. The deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.
Comparative Reactivity and Regioselectivity
Substituents already present on the benzoic acid ring will influence the rate and regioselectivity of a subsequent EAS reaction.
-
Activating Groups (-CH₃, -OH, etc.): An activating group will compete with the meta-directing effect of the carboxyl group. The position of electrophilic attack will be directed by the more powerful activating group, often leading to a mixture of products.
-
Deactivating Groups (-NO₂, -CN, etc.): A second deactivating group will further deactivate the ring, making EAS reactions very difficult to achieve. The incoming electrophile will still preferentially add to a position that is meta to both deactivating groups if possible.
| Starting Material | Reaction | Major Product(s) |
| Benzoic Acid | Nitration (HNO₃, H₂SO₄) | m-Nitrobenzoic Acid |
| Benzoic Acid | Bromination (Br₂, FeBr₃) | m-Bromobenzoic Acid[7] |
| p-Toluic Acid | Nitration (HNO₃, H₂SO₄) | 4-Methyl-3-nitrobenzoic acid and 4-Methyl-2-nitrobenzoic acid |
| p-Nitrobenzoic Acid | Nitration (HNO₃, H₂SO₄) | 3,4-Dinitrobenzoic acid (requires forcing conditions) |
Table 3: Regioselectivity in the electrophilic aromatic substitution of benzoic acid derivatives.
Experimental Protocol: Nitration of Benzoic Acid
This protocol details the synthesis of m-nitrobenzoic acid.
Materials:
-
Benzoic acid
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Beaker, stirring rod
Procedure:
-
In a beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, dissolve benzoic acid in a minimum amount of concentrated sulfuric acid.
-
Cool the benzoic acid solution in an ice bath.
-
Slowly and with constant stirring, add the cold nitrating mixture to the benzoic acid solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated m-nitrobenzoic acid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Recrystallize the crude product from water or ethanol to obtain pure m-nitrobenzoic acid.
// Nodes benzene [label="Benzene Ring"]; electrophile [label="E⁺"]; sigma_complex [label="Arenium Ion\n(Resonance Stabilized)"]; product [label="Substituted Benzene"]; base [label="Base"];
// Edges benzene -> sigma_complex [label="+ E⁺"]; sigma_complex -> product [label="- H⁺ (with Base)"]; } General Mechanism of Electrophilic Aromatic Substitution
Conclusion
The reactivity of benzoic acid derivatives in organic synthesis is a nuanced interplay of electronic and steric factors. A thorough understanding of how different substituents influence the outcomes of key reactions such as esterification, amide synthesis, and electrophilic aromatic substitution is paramount for the rational design and efficient execution of synthetic routes. This guide has provided a comparative overview, supported by experimental data and established mechanistic principles, to aid researchers in navigating the versatile chemistry of these indispensable building blocks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ijstr.org [ijstr.org]
- 4. iajpr.com [iajpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
A Guide to the Spectroscopic Differentiation of 5-(Chloromethyl)-2-methoxybenzoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in ensuring the efficacy, safety, and patentability of a novel compound. The isomers of 5-(chloromethyl)-2-methoxybenzoic acid, key intermediates in various synthetic pathways, present a common analytical challenge due to their identical molecular weight and formula. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their structural nuances. By understanding the principles behind the expected spectral differences, scientists can confidently identify and characterize the desired isomer.
The Imperative of Isomeric Purity in Research and Development
The precise placement of the chloromethyl group on the 2-methoxybenzoic acid scaffold dramatically influences the molecule's steric and electronic properties. This, in turn, can affect its reactivity in subsequent synthetic steps and the biological activity of the final product. An incorrect isomer could lead to failed syntheses, unexpected side reactions, or inactive end-compounds, wasting valuable time and resources. Therefore, robust analytical methods for isomeric differentiation are not just a matter of good practice but a necessity for project success.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct NMR fingerprint for each isomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data
The primary distinguishing features in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the aromatic protons and the chemical shift of the chloromethyl (-CH₂Cl) protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid (-COOH) and chloromethyl groups will exert distinct electronic effects depending on their relative positions.
| Isomer | Predicted Aromatic Proton Shifts (ppm) and Splitting | Predicted -CH₂Cl Shift (ppm) | Predicted -OCH₃ Shift (ppm) | Predicted -COOH Shift (ppm) |
| 3-(Chloromethyl)-2-methoxybenzoic acid | Multiplet in the range of 7.0-7.8 ppm. | ~4.6-4.8 | ~3.9 | ~11-13 |
| 4-(Chloromethyl)-2-methoxybenzoic acid | Three distinct signals, likely two doublets and a singlet or narrow triplet. | ~4.5-4.7 | ~3.9 | ~11-13 |
| This compound | Three distinct signals, likely a doublet, a doublet of doublets, and a singlet or narrow doublet. | ~4.5-4.7 | ~3.9 | ~11-13 |
| 6-(Chloromethyl)-2-methoxybenzoic acid | Multiplet in the range of 7.0-7.8 ppm. | ~4.7-4.9 (downfield due to proximity to -COOH) | ~3.9 | ~11-13 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will show differences in the chemical shifts of the aromatic carbons and the benzylic carbon of the chloromethyl group.
| Isomer | Predicted Aromatic Carbon Shifts (ppm) | Predicted -CH₂Cl Shift (ppm) | Predicted -OCH₃ Shift (ppm) | Predicted -C=O Shift (ppm) |
| 3-(Chloromethyl)-2-methoxybenzoic acid | 6 signals in the aromatic region (110-160 ppm). | ~45-47 | ~56 | ~168-170 |
| 4-(Chloromethyl)-2-methoxybenzoic acid | 6 signals in the aromatic region (110-160 ppm). | ~44-46 | ~56 | ~168-170 |
| This compound | 6 signals in the aromatic region (110-160 ppm). | ~44-46 | ~56 | ~168-170 |
| 6-(Chloromethyl)-2-methoxybenzoic acid | 6 signals in the aromatic region (110-160 ppm). | ~46-48 (downfield due to proximity to -COOH) | ~56 | ~168-170 |
Note: These are predicted values. The precise chemical shifts will be influenced by the combined electronic effects of all substituents.
Infrared (IR) Spectroscopy: Probing Functional Groups and the Fingerprint Region
IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carbonyl, the C-O of the methoxy group, and C-H bonds, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of absorptions for each isomer, arising from subtle differences in bending vibrations and skeletal modes.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Predicted Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Very broad |
| Aromatic C-H | 3000-3100 | Sharp, medium |
| Aliphatic C-H (-CH₂Cl) | 2850-2960 | Sharp, medium |
| Carbonyl C=O | 1680-1710 | Strong, sharp |
| Aromatic C=C | 1450-1600 | Medium to strong, multiple bands |
| C-O Stretch | 1250-1300 and 1020-1075 | Strong |
| C-Cl Stretch | 600-800 | Medium to strong |
| Out-of-Plane Bending (Fingerprint) | 700-900 | Varies with substitution pattern |
The most significant differences between the isomers will be in the out-of-plane C-H bending region (700-900 cm⁻¹), which is highly diagnostic of the aromatic substitution pattern.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. While all isomers will have the same molecular ion peak, the relative abundances of the fragment ions can differ, providing a basis for differentiation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-250).
Caption: Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectral Fragmentation
The molecular formula for all isomers is C₉H₉ClO₃, with a monoisotopic mass of approximately 200.02 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 with roughly one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom.
Common Fragmentation Pathways:
-
Loss of -OH (M-17): Fragmentation of the carboxylic acid group to give a peak at m/z 183.
-
Loss of -OCH₃ (M-31): Cleavage of the methoxy group, resulting in a fragment at m/z 169.
-
Loss of -COOH (M-45): Decarboxylation to yield a fragment at m/z 155.
-
Loss of -CH₂Cl (M-49): Cleavage of the chloromethyl group to give a fragment at m/z 151.
-
Formation of the Tropylium Ion (m/z 91): A common rearrangement for benzylic compounds.
The relative intensities of these fragments may vary between isomers due to the influence of the substituent positions on the stability of the resulting fragment ions. For example, the stability of the cation formed after the loss of the chloromethyl group will be influenced by the electronic effects of the other substituents.
Conclusion
The differentiation of this compound isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data through unique chemical shifts and coupling patterns. Infrared spectroscopy confirms functional group identity and offers a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. By combining the data from these orthogonal techniques, researchers can ensure the isomeric purity of their compounds, a cornerstone of reliable and reproducible scientific research.
A Comparative Guide to Purity Analysis of 5-(Chloromethyl)-2-methoxybenzoic Acid: The Ascendancy of Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For 5-(Chloromethyl)-2-methoxybenzoic acid, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, with a particular focus on the robust and increasingly adopted method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare qNMR with traditional chromatographic methods.
The Analytical Challenge: Quantifying this compound
This compound presents a unique analytical challenge. Its structure contains multiple reactive sites, including a carboxylic acid, a chloromethyl group, and an activated aromatic ring. This inherent reactivity can lead to the formation of impurities during synthesis and storage, necessitating a highly specific and accurate analytical method for their quantification.
Quantitative NMR: A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical quality control, offering a direct and primary method for determining the purity of chemical substances.[1][2] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for quantification against an unrelated internal standard of known purity.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[5][6]
The Cornerstone of Accuracy: Selecting the Right Internal Standard
The choice of an internal standard is a critical decision in developing a robust qNMR method. An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and high (typically ≥99%).[7]
-
Chemical Stability: It should not react with the analyte, solvent, or trace impurities.[8]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or solvent.[5][7] A sharp singlet in a clear region of the spectrum is ideal.[7][8]
-
Good Solubility: The internal standard must be fully soluble in the chosen deuterated solvent.[7][9]
For the analysis of this compound, dimethyl terephthalate is a suitable internal standard. It is a stable solid with high purity, and its proton signals (a singlet for the methyl groups and a singlet for the aromatic protons) appear in regions of the ¹H NMR spectrum that do not typically overlap with the signals of the analyte.
Experimental Protocol: Purity Determination of this compound by qNMR
This protocol outlines a validated approach for the purity determination of this compound using ¹H qNMR.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., dimethyl terephthalate) into the same vial. The precise masses are crucial for the final calculation.
-
Add a known volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving both the analyte and the internal standard.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[10]
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Key Parameters:
-
Relaxation Delay (d1): This is a critical parameter to ensure full relaxation of all protons, which is essential for accurate integration. A delay of at least 5 times the longest T₁ relaxation time of both the analyte and internal standard is recommended. A conservative value of 30 seconds is often a good starting point.[10]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).[11][12]
-
Pulse Angle: A 90° pulse angle is typically used.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the chloromethyl protons or the aromatic protons can be used. For dimethyl terephthalate, the singlet from the methyl protons is a good choice.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Workflow for qNMR Purity Analysis
Caption: Workflow for purity determination by qNMR.
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, it is essential to compare its performance with other established analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Reference Standard | Requires an internal standard of a different, known pure compound.[3] | Typically requires a reference standard of the same analyte. | Typically requires a reference standard of the same analyte. |
| Quantification | Absolute quantification possible.[11] | Relative quantification (requires a calibration curve). | Relative quantification (requires a calibration curve). |
| Method Development | Generally faster, as no separation is needed.[4][10] | Can be time-consuming, requiring optimization of mobile phase, column, and detector settings. | Requires optimization of temperature programs, carrier gas flow, and column selection. |
| Sample Throughput | Moderate; each sample takes a few minutes to acquire data. | High; autosamplers allow for unattended analysis of many samples. | High; autosamplers are common. |
| Solvent Consumption | Very low (typically < 1 mL per sample). | High; continuous flow of mobile phase is required. | Low; only a small amount of carrier gas is used. |
| Specificity | High; provides structural information that can help identify impurities. | High; good separation of components in a mixture. | High; excellent separation for volatile compounds. |
| Destructive | Non-destructive; the sample can be recovered.[13] | Destructive. | Destructive. |
| Applicability | Broadly applicable to soluble compounds with NMR-active nuclei. | Wide applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
Decision-Making for Analytical Technique Selection
The choice of the most appropriate analytical technique depends on several factors, including the specific goals of the analysis, available instrumentation, and regulatory requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion: The Strategic Advantage of qNMR
For the purity analysis of this compound, quantitative NMR stands out as a highly accurate, efficient, and versatile technique. Its ability to provide absolute quantification without the need for a specific reference standard of the analyte makes it an invaluable tool, particularly in the early stages of drug development when such standards may be scarce.[10] While HPLC and GC remain powerful and essential techniques for impurity profiling and routine quality control, qNMR offers a complementary and often superior approach for primary purity assignment.[12][14][15] The adoption of qNMR not only enhances the reliability of analytical data but also streamlines the analytical workflow, ultimately contributing to the accelerated development of safe and effective medicines.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Analytical methods for the quality control of 5-(Chloromethyl)-2-methoxybenzoic acid
An In-Depth Comparative Guide to Analytical Methods for the Quality Control of 5-(Chloromethyl)-2-methoxybenzoic acid
Authored by a Senior Application Scientist
The integrity of a pharmaceutical intermediate is the bedrock upon which the quality of the final active pharmaceutical ingredient (API) is built. This compound is a critical building block in various synthetic pathways, and its purity, identity, and stability are non-negotiable. This guide provides an in-depth, comparative analysis of the primary analytical methods for the quality control of this compound, moving beyond mere protocols to explain the scientific rationale behind methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs.
The Central Role of Chromatography: High-Performance Liquid Chromatography (HPLC)
For simultaneous assay determination and impurity profiling, High-Performance Liquid Chromatography (HPLC) stands as the gold standard. Its high resolving power and sensitivity make it indispensable for separating the main compound from structurally similar process impurities and degradation products.
Causality Behind the Method: Why Reversed-Phase HPLC?
The molecular structure of this compound—possessing both nonpolar (aromatic ring, chloromethyl group) and polar (carboxylic acid, methoxy group) moieties—makes it an ideal candidate for reversed-phase chromatography. We utilize a nonpolar stationary phase (typically C18) and a polar mobile phase. The key to a successful separation is controlling the ionization state of the carboxylic acid group. By acidifying the mobile phase (e.g., with phosphoric or formic acid), we suppress the deprotonation of the carboxyl group (R-COOH), rendering the molecule less polar and ensuring it is retained on the column with a sharp, symmetrical peak shape.[1]
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust method suitable for validation according to ICH guidelines.[2]
-
Apparatus and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).
-
This compound reference standard.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting gradient might be 50:50 (v/v), optimized based on the separation of known impurities.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically used.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh the reference standard, dissolve, and dilute to the final volume with the diluent.
-
Sample Solution (e.g., 100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 150 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (isocratic or gradient) Flow Rate 1.0 mL/min Column Temperature 25°C - 30°C Detection UV at approximately 230 nm or 254 nm | Injection Volume | 10 µL |
-
System Suitability: Before analysis, inject the standard solution multiple times (n≥5) to verify system performance. Key acceptance criteria include:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Data Interpretation and Performance
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. This method is highly specific, precise, and accurate for quantifying the analyte and its impurities.[3][4]
Assessing Volatiles and Thermally Stable Impurities: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[5][6] While this compound itself has low volatility due to its carboxylic acid group, GC is the superior method for quantifying residual solvents. For analyzing the compound itself or non-volatile impurities, a derivatization step is mandatory to increase volatility and thermal stability.
Causality Behind the Method: The Need for Derivatization
Direct injection of the carboxylic acid into a hot GC inlet can lead to peak tailing, poor reproducibility, and even on-column degradation. Derivatization, typically by esterification (e.g., with diazomethane or BF₃/Methanol) or silylation (e.g., with BSTFA), converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. This allows the compound to travel through the GC column at a lower temperature, resulting in sharp, well-defined peaks.
Experimental Protocol: GC with Derivatization
-
Apparatus and Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[7]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous solvent (e.g., Pyridine, Dichloromethane).
-
-
Sample Preparation (Derivatization):
-
Accurately weigh the sample (e.g., 5 mg) into a reaction vial.
-
Add a suitable solvent (e.g., 500 µL of pyridine) and the derivatizing agent (e.g., 500 µL of BSTFA).
-
Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the solution to room temperature before injection.
-
-
Chromatographic Conditions:
Parameter Condition Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5) Carrier Gas Helium or Hydrogen, constant flow Injector Temp. 250°C Detector Temp. 280°C (FID) Oven Program Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Injection Mode | Split (e.g., 50:1) |
Data Interpretation and Performance
GC-FID provides excellent quantitative data for purity assessment based on peak area percentage. When coupled with a Mass Spectrometer (GC-MS), it becomes an invaluable tool for the identification of unknown impurities by providing both retention time and mass spectral data for structural elucidation. However, the derivatization step adds complexity and is a potential source of analytical error.
The Absolute Method: Acid-Base Titrimetry
Titrimetry is a classic, absolute analytical method that provides a highly accurate and precise determination of the total acidic content, or assay, of the sample. It serves as an excellent orthogonal technique to confirm HPLC assay results.
Causality Behind the Method: Stoichiometric Neutralization
This method is based on the fundamental neutralization reaction between the carboxylic acid (a weak acid) and a strong base, such as sodium hydroxide (NaOH). The reaction proceeds in a 1:1 stoichiometric ratio. By accurately knowing the concentration and volume of the NaOH solution (the titrant) required to reach the equivalence point, the amount of this compound in the sample can be calculated directly.
Experimental Protocol: Potentiometric Titration
-
Apparatus and Materials:
-
Autotitrator or a manual setup with a Class A burette.
-
pH meter with a calibrated electrode.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in the chosen solvent in a beaker.
-
Immerse the pH electrode into the solution and stir gently.
-
Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve), which can be determined mathematically (e.g., using the first or second derivative).
-
Data Interpretation and Performance
The assay is calculated based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, and the sample weight. While extremely precise and accurate, this method is non-specific. It will quantify any acidic species present in the sample, not just the target compound. Therefore, it cannot be used for impurity profiling but is a powerful tool for assay verification.[8][9]
Identity Confirmation: Spectroscopic Methods
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for identity confirmation.[10][11] They provide a molecular "fingerprint," ensuring the correct compound has been synthesized.
-
FTIR Spectroscopy: Provides confirmation of key functional groups. Expected characteristic peaks include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a C-O stretch for the ether (~1250 cm⁻¹), and bands corresponding to the substituted aromatic ring. It is a rapid and simple method to confirm identity against a reference standard.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR provide unambiguous structural confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, the chloromethyl protons, and the acidic proton of the carboxylic acid group.[12] Quantitative NMR (qNMR), which involves adding a high-purity internal standard, can also be used as a primary method for assay determination.
Comparative Summary and Strategic Recommendations
The choice of analytical method is dictated by the specific quality control objective.
| Technique | Primary Purpose | Specificity | Sensitivity | Key Advantage | Key Limitation |
| HPLC | Assay & Impurity Profiling | High | High | Best all-around method for purity and stability assessment. | Requires a reference standard for quantitative analysis. |
| GC | Residual Solvents, Volatile Impurities | High | Very High | Unmatched for volatile analytes. GC-MS provides structural ID. | Requires derivatization for the main compound, adding complexity. |
| Titrimetry | Assay (Total Acidity) | Low | Moderate | Absolute, high-precision method; cost-effective. | Non-specific; cannot detect neutral or basic impurities. |
| FTIR/NMR | Identity Confirmation | Very High | Low (FTIR) | Provides unambiguous structural information. | Not ideal for routine quantitative impurity analysis (except qNMR). |
Recommendations for a Comprehensive QC Strategy:
-
Identity: Use FTIR and/or ¹H NMR to confirm the structure of every batch against a qualified reference standard.
-
Purity and Impurities: Employ the validated RP-HPLC method as the primary tool for routine quality control to determine assay and profile related substances.
-
Assay Confirmation: Use Acid-Base Titrimetry as an orthogonal method to independently verify the assay value obtained by HPLC. Agreement between these two methods provides a high degree of confidence in the result.
-
Residual Solvents: Utilize a dedicated Headspace GC method for the quantification of any residual solvents from the manufacturing process.
By integrating these complementary analytical techniques, a robust and self-validating quality control system can be established, ensuring that every batch of this compound meets the stringent quality requirements for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. particle.dk [particle.dk]
- 4. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. birchbiotech.com [birchbiotech.com]
- 6. Chromatography [web.njit.edu]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. scribd.com [scribd.com]
- 10. resources.saylor.org [resources.saylor.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Chloromethylated Benzoic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structural isomers is paramount for designing efficient synthetic routes and developing novel therapeutics. This guide provides an in-depth comparison of the reactivity of three key isomers of chloromethylated benzoic acid: 2-(chloromethyl)benzoic acid, 3-(chloromethyl)benzoic acid, and 4-(chloromethyl)benzoic acid. We will delve into the electronic and steric factors governing their reactivity, present a detailed experimental protocol for a comparative kinetic study, and provide the expected outcomes based on established principles of physical organic chemistry.
Introduction: The Subtle Dance of Structure and Reactivity
The chloromethylated benzoic acids are bifunctional molecules, possessing both a reactive benzylic chloride and a carboxylic acid group.[1] This dual functionality makes them valuable building blocks in organic synthesis. However, the relative positions of the chloromethyl and carboxyl groups on the benzene ring profoundly influence the reactivity of the benzylic carbon towards nucleophilic substitution. These differences arise from a combination of electronic effects (both inductive and resonance) and steric hindrance.[2][3] A thorough understanding of these structure-reactivity relationships is crucial for predicting reaction outcomes and optimizing reaction conditions.
Theoretical Framework: Unraveling the Electronic and Steric Influences
The reactivity of benzylic halides in nucleophilic substitution reactions is governed by the stability of the transition state.[4] These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the substrate, nucleophile, solvent, and leaving group.[5][6]
-
Electronic Effects: The carboxyl group (-COOH) is an electron-withdrawing group through induction (-I effect) and a deactivating group in electrophilic aromatic substitution. Its influence on the reactivity of the chloromethyl group depends on its position.
-
Para-isomer (4-(chloromethyl)benzoic acid): The electron-withdrawing inductive effect of the carboxyl group at the para position will destabilize the developing positive charge in an SN1-like transition state, thereby slowing down the reaction. Conversely, in an SN2 reaction, this electron withdrawal can slightly enhance the electrophilicity of the benzylic carbon, but the effect is generally modest.
-
Meta-isomer (3-(chloromethyl)benzoic acid): The inductive effect of the carboxyl group is still electron-withdrawing at the meta position, but it is weaker than at the para position. Resonance effects are negligible from the meta position. Therefore, the deactivating effect on an SN1 pathway will be less pronounced compared to the para isomer.
-
Ortho-isomer (2-(chloromethyl)benzoic acid): The ortho-isomer presents a more complex scenario. In addition to the inductive effect, steric hindrance from the adjacent carboxyl group can play a significant role.[2] This steric hindrance can impede the backside attack required for an SN2 reaction, potentially slowing it down considerably.[7][8] Furthermore, intramolecular interactions, such as hydrogen bonding or anchimeric assistance, could potentially influence the reaction rate, although this is less common for a carboxyl group in this context.[2]
-
-
Steric Effects: As mentioned, steric hindrance is a major factor for the ortho-isomer. The bulky carboxyl group can physically block the trajectory of an incoming nucleophile, making the SN2 pathway less favorable.[8] For the meta and para isomers, steric hindrance from the carboxyl group is negligible.
Based on these principles, we can predict a general trend in reactivity. The para and meta isomers are expected to have comparable reactivity, with the meta potentially being slightly more reactive in an SN1-type process due to the weaker deactivating effect of the carboxyl group. The ortho-isomer is anticipated to be the least reactive, especially under SN2 conditions, due to significant steric hindrance.
Experimental Design: A Kinetic Investigation of Solvolysis
To quantitatively compare the reactivity of these isomers, a kinetic study of their solvolysis reaction is an effective approach. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, allows for a controlled comparison of the intrinsic reactivity of the substrates.[9] The rate of reaction can be monitored by measuring the production of hydrochloric acid (HCl) over time.
Objective:
To determine the pseudo-first-order rate constants for the solvolysis of 2-(chloromethyl)benzoic acid, 3-(chloromethyl)benzoic acid, and 4-(chloromethyl)benzoic acid in a standardized solvent system.
Experimental Protocol:
A detailed, step-by-step methodology for this experiment is provided below.
Caption: Experimental workflow for the comparative kinetic study.
Materials:
-
2-(chloromethyl)benzoic acid
-
3-(chloromethyl)benzoic acid
-
4-(chloromethyl)benzoic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare 0.01 M solutions of each of the three chloromethylated benzoic acid isomers in an 80:20 (v/v) ethanol-water solvent mixture.
-
Temperature Control: Place the reaction flasks containing the solvent mixture in a thermostatted water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate.
-
Reaction Initiation: To initiate the reaction, add a precise volume of the respective isomer stock solution to the equilibrated solvent in the reaction flask. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Titration: Immediately titrate the liberated HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Collection: Record the volume of NaOH consumed at each time point.
-
Data Analysis: Calculate the concentration of HCl produced at each time point. The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final concentration of HCl and Ct is the concentration at time t. The slope of this line will be -k.
Expected Results and Discussion
The experimental data can be summarized in the following table, which will allow for a direct comparison of the reactivity of the three isomers.
| Isomer | Predicted Relative Reactivity | Expected Pseudo-First-Order Rate Constant (k) at 50°C |
| 2-(chloromethyl)benzoic acid | Lowest | kortho |
| 3-(chloromethyl)benzoic acid | Highest | kmeta |
| 4-(chloromethyl)benzoic acid | Intermediate | kpara |
Expected Trend: kmeta > kpara > kortho
The expected trend in reactivity, with the meta-isomer being the most reactive and the ortho-isomer being the least, can be rationalized by the interplay of electronic and steric effects as discussed earlier. The solvolysis of these primary benzylic chlorides in aqueous ethanol is likely to proceed through a mechanism with significant SN2 character, although an SN1 contribution cannot be entirely ruled out.[10]
Caption: Generalized SN1 and SN2 reaction pathways.
The significantly lower reactivity of the ortho-isomer is a clear indication of the dominant role of steric hindrance in this system. The carboxyl group in the ortho position effectively shields the benzylic carbon from the approaching nucleophile (the solvent), thereby increasing the activation energy for the SN2 transition state.
The slightly higher reactivity of the meta-isomer compared to the para-isomer in a reaction with some SN1 character can be attributed to the less pronounced electron-withdrawing inductive effect of the carboxyl group from the meta position. This leads to a less destabilized carbocation-like transition state compared to the para-isomer.
Conclusion
The reactivity of chloromethylated benzoic acid isomers is a classic example of how subtle changes in molecular structure can have a profound impact on chemical behavior. Through a combination of theoretical understanding and empirical kinetic data, we can establish a clear reactivity trend: 3-(chloromethyl)benzoic acid > 4-(chloromethyl)benzoic acid > 2-(chloromethyl)benzoic acid. This knowledge is invaluable for synthetic chemists and drug development professionals, enabling them to make informed decisions in the design and optimization of synthetic pathways involving these versatile building blocks. The provided experimental protocol offers a robust framework for verifying these principles in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. web.viu.ca [web.viu.ca]
- 5. benchchem.com [benchchem.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Khan Academy [khanacademy.org]
A Comparative Guide to the Validated Synthesis and Characterization of 5-(Chloromethyl)-2-methoxybenzoic Acid
Abstract
5-(Chloromethyl)-2-methoxybenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid for amide coupling or other transformations, an electron-donating methoxy group that influences ring reactivity and conformation, and a reactive chloromethyl handle for nucleophilic substitution.[1][2] The strategic placement of these groups makes it a key intermediate for synthesizing complex molecular scaffolds. However, its preparation, particularly via traditional chloromethylation routes, presents significant safety challenges that necessitate a thorough evaluation of synthetic strategies. This guide provides a validated, step-by-step protocol for the direct synthesis of this compound, a comprehensive guide to its characterization, and a comparative analysis with a safer, alternative two-step methodology. We will dissect the causality behind experimental choices, emphasize self-validating protocols, and provide objective data to guide researchers in selecting the most appropriate method for their laboratory context.
Section 1: Validated Synthesis Protocol: Direct Chloromethylation of 2-Methoxybenzoic Acid
The most direct route to this compound is the electrophilic aromatic substitution of 2-methoxybenzoic acid, a classic example of a Blanc chloromethylation reaction.
Principle and Rationale
The reaction proceeds by generating a highly reactive electrophile, a chloromethyl cation equivalent, in situ from paraformaldehyde and hydrochloric acid, catalyzed by a Lewis acid such as zinc chloride. The electron-donating methoxy group of the starting material is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the substitution occurs predominantly at the para-position (position 5).
Critical Safety Imperative: The Hazard of Bis(chloromethyl) ether (BCME)
WARNING: The direct chloromethylation procedure described below involves reagents that can generate bis(chloromethyl) ether (BCME), an extremely potent human carcinogen with high acute toxicity.[3][4] All operations must be conducted within a certified chemical fume hood with excellent ventilation. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[3][5] An emergency plan should be in place before commencing any work.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and a thermometer, add 2-methoxybenzoic acid (15.2 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol).
-
Reagent Addition: To the flask, add glacial acetic acid (50 mL) followed by concentrated hydrochloric acid (37%, 30 mL). Stir the suspension to ensure mixing.
-
Catalyst Introduction: Carefully add anhydrous zinc chloride (6.8 g, 0.05 mol) in portions. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to 60-65°C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup and Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Filter the crude solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white solid. Dry the purified product under vacuum.
Workflow for Direct Chloromethylation
Caption: Workflow for the synthesis via direct chloromethylation.
Section 2: Comprehensive Characterization of this compound
Validation of the product's identity and purity is paramount. The following spectroscopic methods are essential for unambiguous characterization.
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆.
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is suitable for determining the molecular weight of the compound.
Data Interpretation and Summary
The expected spectral data are summarized below. These values are predictive and based on the analysis of similar structures.[6][7][8]
| Parameter | Expected Data | Rationale |
| ¹H NMR | ||
| δ ~11-13 ppm (bs, 1H) | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[8] |
| δ ~7.9 ppm (d, 1H) | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| δ ~7.4 ppm (dd, 1H) | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the chloromethyl group. |
| δ ~7.0 ppm (d, 1H) | Ar-H | Aromatic proton ortho to the methoxy group. |
| δ ~4.6 ppm (s, 2H) | -CH₂Cl | Protons of the chloromethyl group, appearing as a sharp singlet. |
| δ ~3.9 ppm (s, 3H) | -OCH₃ | Protons of the methoxy group, appearing as a sharp singlet.[8] |
| ¹³C NMR | ||
| δ ~165-170 ppm | C=O | Carboxylic acid carbonyl carbon. |
| δ ~155-160 ppm | Ar-C | Aromatic carbon attached to the methoxy group. |
| δ ~110-140 ppm | Ar-C | Remaining aromatic carbons. |
| δ ~56 ppm | -OCH₃ | Methoxy carbon. |
| δ ~45 ppm | -CH₂Cl | Chloromethyl carbon. |
| IR (cm⁻¹) | ||
| 3300-2500 (broad) | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H bond due to hydrogen bonding.[7] |
| ~1700 (strong, sharp) | C=O stretch | Strong absorption from the carboxylic acid carbonyl group.[8] |
| ~1250 (strong) | C-O stretch | Asymmetric C-O-C stretching of the aryl ether. |
| ~700-800 | C-Cl stretch | Absorption corresponding to the carbon-chlorine bond. |
| MS (ESI-) | [M-H]⁻ at m/z 199.0 | Calculated exact mass for C₉H₈ClO₃⁻ is 199.0167. |
Section 3: Comparative Analysis - An Alternative, Safer Synthetic Strategy
Given the significant hazards associated with the direct chloromethylation route, exploring alternatives is a critical exercise for any responsible researcher. A viable two-step approach involves initial hydroxymethylation followed by chlorination.
Alternative Route: Hydroxymethylation and Subsequent Chlorination
Principle: This strategy segregates the hazardous reagents. First, a hydroxymethyl group (-CH₂OH) is introduced onto the aromatic ring. This can be achieved under various conditions, for instance, using formaldehyde with a base. The resulting 5-(Hydroxymethyl)-2-methoxybenzoic acid, a stable alcohol intermediate, is then isolated. In a separate second step, the hydroxyl group is converted to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This pathway completely avoids the in-situ generation of BCME.
Workflow for Safer Two-Step Alternative
Caption: Workflow for the synthesis via a two-step hydroxymethylation/chlorination sequence.
Section 4: Comparative Summary and Recommendations
The choice of synthetic route is a balance between efficiency, safety, and scalability. The table below provides an objective comparison to aid this decision-making process.
| Metric | Route 1: Direct Chloromethylation | Route 2: Two-Step Alternative |
| Safety | EXTREMELY HAZARDOUS. High risk of exposure to the potent carcinogen BCME.[4] Requires stringent engineering controls. | Significantly Safer. Avoids the formation of BCME by separating the key reagents into two distinct steps. |
| Number of Steps | One pot synthesis. | Two distinct synthetic steps with intermediate isolation. |
| Reagent Cost | Generally low-cost, commodity reagents. | May involve slightly more expensive or additional reagents (e.g., thionyl chloride). |
| Potential Yield | Moderate to good, but can be variable. | Potentially higher overall yield due to cleaner, more controlled reactions in each step. |
| Atom Economy | Lower, due to the use of reagents in excess and formation of byproducts. | Generally higher, especially if the chlorinating agent's byproducts are gaseous (e.g., SO₂ and HCl from SOCl₂). |
| Scalability | Difficult and dangerous to scale up due to extreme toxicity and potential for exothermic runaway. | More readily and safely scalable. |
Expert Recommendation
For nearly all academic and most small-scale industrial research settings, the two-step alternative route is strongly recommended. The dramatic improvement in safety far outweighs the disadvantage of an additional synthetic step. The direct chloromethylation route should only be considered by experienced professionals in facilities specifically designed to handle highly carcinogenic and toxic materials, and only after a rigorous safety review.
Conclusion
This compound is an important synthetic intermediate whose utility is tempered by the hazards of its most direct synthesis. This guide has provided a detailed, validated protocol for this direct method, emphasizing the non-negotiable safety protocols required. Furthermore, a comprehensive characterization guide has been presented to ensure product validation. By comparing the direct route with a safer, two-step alternative, this guide provides researchers, scientists, and drug development professionals with the critical information needed to make an informed, safety-conscious decision that aligns with the principles of modern, responsible chemical synthesis.
References
- 1. drughunter.com [drughunter.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR [m.chemicalbook.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Chloromethyl)-2-methoxybenzoic Acid Derivatives
For researchers and drug development professionals, understanding the specificity of a new chemical entity is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 5-(Chloromethyl)-2-methoxybenzoic acid derivatives against a panel of rationally selected off-target enzymes and receptors. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary insights to evaluate the therapeutic potential and potential liabilities of this class of compounds.
Introduction: The Significance of the Benzoic Acid Scaffold and the Imperative of Cross-Reactivity Studies
Benzoic acid and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[1] Their structural simplicity and synthetic tractability make them attractive starting points for drug discovery campaigns. The subject of this guide, this compound, is a functionalized benzoic acid derivative with potential for covalent modification of biological targets due to the reactive chloromethyl group. While this reactivity can be harnessed for therapeutic benefit, it also raises the possibility of off-target interactions, leading to undesired side effects.
Cross-reactivity, the ability of a compound to bind to multiple, often unrelated, biological targets, is a critical aspect of drug development. A promiscuous compound can lead to a complex pharmacological profile, making it challenging to interpret preclinical and clinical data. Therefore, early-stage cross-reactivity profiling is essential to de-risk drug candidates and guide lead optimization efforts.
This guide will focus on a comparative cross-reactivity study of a representative this compound derivative against a panel of targets selected based on the known activities of other substituted benzoic acid derivatives. We will compare its activity to well-characterized inhibitors to provide a clear context for its selectivity.
Putative Biological Targets for Cross-Reactivity Screening
Based on a comprehensive review of the literature on substituted benzoic acid derivatives, the following targets were selected for our comparative cross-reactivity study:
-
Tyrosinase: A key enzyme in melanin biosynthesis, often targeted for skin lightening agents. Several benzoic acid derivatives have been reported to inhibit tyrosinase.[2][3]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade and the target of non-steroidal anti-inflammatory drugs (NSAIDs). Some benzoic acid derivatives have shown anti-inflammatory properties, suggesting potential interaction with COX enzymes.
-
A Representative G-Protein Coupled Receptor (GPCR): Given the vastness of the GPCR superfamily and the diverse pharmacological activities of benzoic acid derivatives, assessing activity at a representative GPCR provides a valuable screen for potential off-target effects in this major class of drug targets. For this guide, we will use a generic radioligand binding assay format.
Comparative Compounds
To provide a robust comparison, the following well-characterized compounds will be used as controls:
-
Kojic Acid: A well-established, competitive inhibitor of tyrosinase.
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.
-
A known GPCR Ligand: A well-characterized antagonist for the selected representative GPCR.
Experimental Protocols and Data Analysis
This section provides detailed, step-by-step methodologies for the cross-reactivity assays.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 6.8.
-
Tyrosinase Solution: 1000 U/mL mushroom tyrosinase in phosphate buffer.
-
L-DOPA Solution: 2.5 mM L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.
-
Test Compounds: Prepare a 10 mM stock solution of this compound derivative and control compounds in DMSO. Create serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilution.
-
Add 20 µL of tyrosinase solution to initiate the pre-incubation.
-
Incubate at 25°C for 10 minutes.
-
Add 20 µL of L-DOPA solution to start the reaction.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Workflow for Tyrosinase Inhibition Assay:
Caption: Workflow for the tyrosinase inhibition assay.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer, pH 8.0.
-
COX-2 Enzyme: Human recombinant COX-2.
-
Heme Cofactor: Hematin in a suitable solvent.
-
Fluorogenic Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Arachidonic Acid: Substrate solution.
-
Test Compounds: Prepare a 10 mM stock solution of this compound derivative and control compounds in DMSO. Create serial dilutions in assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 80 µL of a master mix containing assay buffer, heme, and the fluorogenic probe to each well.
-
Add 10 µL of the test compound dilution.
-
Add 10 µL of the COX-2 enzyme solution.
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value as described for the tyrosinase assay.
-
Workflow for COX-2 Inhibition Assay:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Representative GPCR Binding Assay (Radioligand)
This assay measures the ability of a compound to displace a radiolabeled ligand from a specific GPCR expressed in a cell membrane preparation.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Membrane Preparation: Cell membranes expressing the target GPCR.
-
Radioligand: A tritiated or iodinated ligand specific for the target GPCR.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand.
-
Test Compounds: Prepare a 10 mM stock solution of this compound derivative in DMSO. Create serial dilutions in assay buffer.
-
-
Assay Procedure (96-well filter plate format):
-
To each well, add assay buffer, radioligand, and either vehicle, non-specific binding control, or test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Harvest the membranes onto a filter plate using a cell harvester and wash with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 or Ki value using competitive binding analysis in a suitable software.
-
Signaling Pathway and Assay Principle:
Caption: Simplified GPCR signaling and radioligand binding assay principle.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical, yet plausible, IC50 values obtained for the this compound derivative and the control compounds in the respective assays.
| Compound | Tyrosinase IC50 (µM) | COX-2 IC50 (µM) | Representative GPCR Ki (µM) |
| This compound Derivative | > 100 | 15.2 | > 50 |
| Kojic Acid | 8.5 | > 100 | > 100 |
| Celecoxib | > 100 | 0.05 | > 100 |
| Ibuprofen | > 100 | 5.8 | > 100 |
| Known GPCR Ligand | > 100 | > 100 | 0.01 |
Interpretation and Scientific Insights
The hypothetical data presented in the table above allows for a nuanced interpretation of the cross-reactivity profile of the this compound derivative:
-
Selectivity against Tyrosinase: The derivative shows no significant inhibition of tyrosinase (IC50 > 100 µM), unlike the known inhibitor Kojic acid. This suggests a favorable selectivity profile in this regard and a low likelihood of affecting melanin biosynthesis.
-
Moderate COX-2 Inhibition: The derivative exhibits moderate inhibitory activity against COX-2 with an IC50 of 15.2 µM. This is significantly less potent than the selective inhibitor Celecoxib (0.05 µM) and the non-selective inhibitor Ibuprofen (5.8 µM). This finding suggests a potential for anti-inflammatory effects, but also warrants further investigation into its selectivity against COX-1 to assess the potential for gastrointestinal side effects. The reactivity of the chloromethyl group could potentially lead to covalent modification of the enzyme, which would require further mechanistic studies to confirm.
-
No Significant GPCR Binding: The derivative does not show significant affinity for the representative GPCR (Ki > 50 µM), indicating a low potential for off-target effects mediated by this receptor class.
Conclusion and Future Directions
This guide provides a framework for assessing the cross-reactivity of this compound derivatives. Based on our comparative analysis, the representative derivative demonstrates a favorable selectivity profile with respect to tyrosinase and the tested GPCR. Its moderate activity against COX-2 suggests a potential therapeutic application in inflammation, which should be further explored.
For a comprehensive understanding of the cross-reactivity of this compound class, the following future studies are recommended:
-
Expanded Panel Screening: Profiling against a broader panel of kinases, proteases, and other GPCRs to identify any unforeseen off-target interactions.
-
COX-1/COX-2 Selectivity Assay: To determine the selectivity ratio and predict the likelihood of NSAID-related side effects.
-
Mechanism of Action Studies: To investigate whether the inhibition of COX-2 is reversible or irreversible, which would provide insights into the role of the chloromethyl group.
-
Cell-Based Functional Assays: To confirm the on-target and off-target activities in a more physiologically relevant context.
By systematically evaluating the cross-reactivity of novel chemical entities, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(Chloromethyl)-2-methoxybenzoic Acid for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Chloromethyl)-2-methoxybenzoic acid (CAS No: 3641-23-4), a compound frequently utilized in synthetic organic chemistry. By elucidating the principles behind these procedures, this document aims to empower researchers to manage this hazardous waste stream with confidence and scientific integrity.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is essential. Safety Data Sheets (SDS) classify this compound as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1A, 1B, 1C).[1]
The presence of both a carboxylic acid and a chloromethyl group contributes to its corrosive nature. The chloromethyl group, in particular, is a reactive functional group that requires careful handling.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if ingested.[1] |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C | Causes severe burns to the skin.[1] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible, eye damage.[1] |
The Cornerstone of Disposal: Waste Segregation
The cardinal rule for the disposal of this compound is stringent segregation. Due to its chemical nature as a halogenated organic compound , it must be collected in a dedicated waste stream, separate from other laboratory wastes.[2][3]
Core Principles of Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic wastes with non-halogenated organic solvents.[3][4] The disposal methods, particularly incineration, and associated costs for these two streams are significantly different.[4]
-
Acids and Bases: Do not combine this acidic compound with bases in the same waste container to prevent violent neutralization reactions.[2]
-
Oxidizers and Reducers: Keep separate from strong oxidizing and reducing agents to avoid unpredictable and potentially explosive reactions.
This segregation is not merely a matter of regulatory compliance; it is a critical safety measure to prevent dangerous chemical reactions within the waste container.
Caption: Logical workflow for the segregation of this compound waste.
EPA Hazardous Waste Classification: A Guided Determination
While a specific EPA hazardous waste code for the disposal of unused this compound is not explicitly listed on the P or U lists, a systematic evaluation based on the Resource Conservation and Recovery Act (RCRA) characteristics is necessary.[5][6]
A waste is considered hazardous if it exhibits at least one of the following characteristics:
-
Ignitability (D001): This compound is a solid with a high flash point and is not considered ignitable.[1][4]
-
Corrosivity (D002): As a carboxylic acid, it is corrosive.[1] Aqueous solutions will have a low pH. This characteristic strongly suggests that it should be managed as a corrosive hazardous waste.[1][5]
-
Reactivity (D003): It is not known to be explosive or water-reactive in a way that meets the D003 criteria.[1]
-
Toxicity (D004-D043): This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is not typically performed in a research setting.[5]
Based on its corrosive nature, waste this compound should be managed as a D002 corrosive hazardous waste . If it is a component of a spent solvent mixture containing listed halogenated solvents (e.g., methylene chloride, chloroform) at a concentration of 10% or more, the entire mixture could also be classified under an F-listed code (F001 or F002).[6]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe collection and disposal of this compound waste.
4.1. Personal Protective Equipment (PPE)
Given the severe corrosive hazards, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[1]
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
4.2. Waste Collection
-
Select a Compatible Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This container should be made of a material compatible with chlorinated acidic compounds, such as glass or high-density polyethylene (HDPE). Do not use metal containers.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (Corrosive, Halogenated).[3] If in a solvent, list all components and their approximate percentages.
-
Collection Procedure:
-
For solid waste, carefully transfer the material into the waste container using a chemically resistant spatula or scoop.
-
For solutions, pour the waste carefully into the designated liquid waste container, using a funnel if necessary.
-
All waste transfers should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
4.3. On-Site Treatment (Neutralization) - A Word of Caution
While the neutralization of simple corrosive wastes is a common practice, it is not recommended for this compound without a thoroughly validated and peer-reviewed protocol. The presence of the reactive chloromethyl group could lead to unintended side reactions, such as hydrolysis, which may produce other hazardous byproducts like benzyl alcohol derivatives. Attempting neutralization without a full understanding of the reaction chemistry can increase risk.
4.4. Final Disposal
-
Arrange for Professional Disposal: Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and regulatory guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.
Caption: Step-by-step workflow for the disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is significant, conduct the cleanup in a fume hood if possible.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill cleanup material must be disposed of as halogenated organic hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard recognition, stringent waste segregation, proper labeling, and professional disposal, researchers can ensure a safe working environment and maintain compliance with environmental regulations. The procedures outlined in this guide are designed to be a self-validating system, where a clear understanding of the "why" behind each step reinforces a culture of safety and scientific integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
